tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZSWUJHGMIAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622003 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387827-19-2 | |
| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This versatile chemical intermediate is a valuable building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents targeting the central nervous system (CNS) and other biological systems.
Core Chemical Properties
This compound, identified by CAS Number 387827-19-2 , is a bifunctional molecule featuring a Boc-protected piperidine ring and a reactive aniline moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability and improves solubility in organic solvents, while the primary amine on the phenyl ring serves as a key functional handle for further chemical modification.
Physicochemical Data
Quantitative physicochemical properties for this compound are primarily based on computational models. These predicted values are essential for designing synthetic routes, predicting solubility, and understanding potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem[1] |
| Molecular Weight | 276.37 g/mol | PubChem[1] |
| Exact Mass | 276.183778013 Da | PubChem[1] |
| XLogP3 (Predicted) | 2.7 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.
Safety and Hazard Information
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory when handling this chemical.
Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed, a common and effective method involves the reduction of its nitro-precursor. The following represents a standard, plausible experimental protocol for its preparation.
Proposed Synthesis Workflow
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: Nitro Group Reduction
This protocol details the conversion of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate to the target amine.
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate (1.0 eq)
-
Iron powder (Fe, ~5.0 eq)
-
Ammonium chloride (NH₄Cl, ~5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.
-
Iron powder and ammonium chloride are added to the solution.
-
The reaction mixture is heated to reflux (approximately 80-90°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts. The filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous residue is diluted with water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold. The aminophenyl-piperidine core is a common motif in a wide range of biologically active compounds.
Caption: Role as a versatile intermediate in drug development.
This intermediate is particularly useful for:
-
CNS Agents: It is employed in the construction of serotonin and dopamine receptor modulators for treating neurological and psychiatric disorders.[2]
-
Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are synthesized to probe the structural requirements for biological activity, helping to optimize lead compounds.[2]
-
Inhibitor Synthesis: Related isomers and analogues are critical for synthesizing targeted therapies. For example, the regioisomer (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a known intermediate for Niraparib, a poly(ADP-ribose)polymerase (PARP) inhibitor used in oncology.[2][3] Similarly, related piperidine cores are precursors to CCR5 antagonists for HIV treatment and µ-opioid receptor agonists like fentanyl.[4][5]
Representative Signaling Pathway: PARP Inhibition
Given that this structural class is used to create potent enzyme inhibitors like Niraparib, understanding the PARP signaling pathway is relevant for researchers using this scaffold for oncological applications.
Caption: PARP-mediated DNA repair pathway and point of inhibition.
In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP prevents the repair of single-strand breaks. These unresolved breaks lead to double-strand breaks during DNA replication, ultimately causing cell death. Molecules derived from the aminophenyl-piperidine scaffold can be designed to fit into the PARP enzyme's active site, blocking its function and leading to this synthetic lethality.
References
- 1. rsc.org [rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]
- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate (CAS: 387827-19-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its application in the development of therapeutics targeting the central nervous system (CNS). Particular emphasis is placed on its role as a precursor for synthesizing potent and selective dopamine and serotonin receptor modulators. Experimental procedures and representative biological data are presented to illustrate its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a bifunctional molecule featuring a protected piperidine ring and a reactive aniline moiety. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring. The presence of the 3-aminophenyl group offers a versatile handle for a variety of chemical modifications, including amide bond formation, sulfonylation, and carbon-nitrogen bond-forming cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 387827-19-2 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| Appearance | Off-white to yellow solid | Commercial supplier data |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate | General chemical knowledge |
| IUPAC Name | This compound | [1] |
Synthesis and Experimental Protocols
The most common and practical synthetic route to this compound involves the reduction of its corresponding nitro precursor, tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate. This transformation is typically achieved through catalytic hydrogenation.
Synthesis via Catalytic Hydrogenation
This method provides a clean and efficient route to the desired aniline with high yields.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
To a solution of tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% palladium on carbon (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The crude product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
-
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly those targeting the central nervous system. The aniline nitrogen serves as a key point for derivatization, allowing for the introduction of various pharmacophoric elements.
Precursor for Dopamine and Serotonin Receptor Modulators
Derivatives of this compound have been explored as potent and selective ligands for dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.
A common synthetic strategy involves the coupling of the aniline with various aryl or heteroaryl halides via Buchwald-Hartwig amination to generate diarylamine structures, which are common motifs in CNS-active drugs.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate the vessel and backfill with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0-1.2 eq) and the aryl or heteroaryl halide (1.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of filter aid and wash with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Biological Activity and Structure-Activity Relationships (SAR)
Table 2: Representative Biological Activity of Related Piperidine Scaffolds
| Compound ID | R Group | Dopamine D4 Receptor Kᵢ (nM) | Sigma-1 Receptor Kᵢ (nM) |
| Analog 1 | 2-Methylphenyl | >10,000 | 37 |
| Analog 2 | 3-Methylphenyl | 560 | 150 |
| Analog 3 | 4-Methylphenyl | 320 | 85 |
| Analog 4 | 2-Chlorophenyl | >10,000 | 25 |
| Analog 5 | 3-Chlorophenyl | 890 | 120 |
| Analog 6 | 4-Chlorophenyl | 450 | 70 |
Data is representative and adapted from studies on analogous compounds to illustrate potential activity.
The structure-activity relationship (SAR) studies on related series of compounds indicate that the nature and position of the substituent on the phenyl ring introduced via coupling to the aniline nitrogen significantly influence the binding affinity and selectivity for different receptors. This highlights the importance of this compound as a versatile starting material for generating libraries of compounds for SAR exploration.
Signaling Pathways
Derivatives of this scaffold are often designed to modulate neurotransmitter signaling pathways. For instance, a dopamine D2 receptor antagonist synthesized from this intermediate would be expected to block the downstream signaling cascade initiated by dopamine binding. This can lead to a reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) levels, and modulation of protein kinase A (PKA) activity, ultimately influencing gene expression and neuronal excitability.
Conclusion
This compound (CAS: 387827-19-2) is a strategically important building block for the synthesis of novel therapeutics. Its versatile chemical nature allows for the facile introduction of diverse chemical functionalities, making it an ideal starting point for the development of compound libraries for high-throughput screening and lead optimization. The primary application of this intermediate lies in the construction of CNS-active agents, particularly modulators of dopamine and serotonin receptors. The synthetic protocols and representative biological data presented in this guide underscore its value to researchers and professionals in the field of drug discovery.
References
A Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a pivotal chemical intermediate in the landscape of modern medicinal chemistry. Its unique structural features, combining a Boc-protected piperidine ring and a reactive aminophenyl group, make it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and its significant applications in the development of novel therapeutics, particularly those targeting the central nervous system.
Core Data and Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its application in chemical synthesis and analysis.
| Property | Value |
| Molecular Weight | 276.37 g/mol [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂[1] |
| CAS Number | 387827-19-2[1] |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Synthesis Methodologies: Experimental Protocols
The synthesis of this compound can be achieved through several strategic routes. Below are detailed experimental protocols for two common and effective methods.
Method 1: Reduction of a Nitro Precursor
This widely used two-step method involves the synthesis of a nitro-intermediate followed by its reduction to the desired amine.
Step 1: Synthesis of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
A mixture of tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate is prepared.
Step 2: Reduction to this compound
The nitro compound is reduced to the corresponding amine. A common method involves catalytic hydrogenation.
-
Procedure:
-
Dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
-
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method provides a direct route to form the C-N bond between an aryl halide and the piperidine nitrogen.[1][2]
-
Procedure:
-
In a reaction vessel, combine 1-Boc-4-aminopiperidine, 3-bromoaniline (or another suitable 3-haloaniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Add a dry, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound lies in its role as a versatile building block for creating more complex molecules with therapeutic potential. The Boc-protecting group allows for selective reactions at the aminophenyl moiety, while the piperidine scaffold is a common feature in many centrally active agents.
Synthesis of Dopamine and Serotonin Receptor Modulators
This intermediate is frequently employed in the synthesis of ligands for dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[3][4][5] The aminophenyl group serves as a handle for further chemical modifications to introduce pharmacophoric elements necessary for receptor binding and modulation.
Role in the Synthesis of Niraparib
The chiral version of this compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a known intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[6][7]
Visualizing Synthetic and Logical Pathways
The following diagrams illustrate the logical flow of the synthesis and the compound's role in drug development.
Caption: Synthetic route via nitro precursor reduction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a likely synthetic route for tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules.
Chemical Structure and IUPAC Name
This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 3-aminophenyl moiety.
-
IUPAC Name: this compound[1]
-
Canonical SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N[1]
-
InChI Key: INZSWUJHGMIAJM-UHFFFAOYSA-N[1]
-
CAS Number: 387827-19-2[1]
Structure:
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem[1] |
| Molecular Weight | 276.37 g/mol | PubChem[1] |
| Exact Mass | 276.183778013 Da | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves a two-step process. The first step is a Suzuki coupling reaction to form the carbon-carbon bond between the piperidine and the nitrophenyl rings, followed by the reduction of the nitro group to an amine.
Step 1: Suzuki Coupling to Synthesize tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
This step involves the reaction of a piperidine-4-boronic acid pinacol ester with a 3-halonitrobenzene derivative.
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
1-Bromo-3-nitrobenzene (or 1-iodo-3-nitrobenzene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water or DMF)
Methodology:
-
To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-3-nitrobenzene, and a suitable palladium catalyst.
-
Add a base, such as potassium carbonate.
-
Add a degassed solvent system, for example, a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to the primary amine. A standard method for this transformation is catalytic hydrogenation.
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrogen gas (H₂)
Methodology:
-
In a flask suitable for hydrogenation, dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a solvent such as anhydrous ethanol.[2]
-
Add a catalytic amount of 10% palladium on carbon.[2]
-
Evacuate the flask and backfill with hydrogen gas (this process may be repeated several times to ensure an inert atmosphere).[2]
-
Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.[2]
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.[2]
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway of this compound.
References
Spectral Analysis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative NMR and MS data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.10 | t | 7.6 | 1H | Ar-H |
| 6.62 | d | 8.4 | 1H | Ar-H |
| 6.60-6.59 | m | - | 2H | Ar-H |
| 4.27-4.18 | m | - | 2H | Piperidine-H |
| 3.62-3.58 | m | - | 2H | -NH₂ |
| 2.80-2.72 | m | - | 2H | Piperidine-H |
| 2.62-2.59 | m | - | 1H | Piperidine-H |
| 1.89-1.52 | m | - | 4H | Piperidine-H |
| 1.49 | s | - | 9H | -C(CH₃)₃ |
Spectrometer Frequency: 400 MHz Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
While specific experimental ¹³C NMR data for this compound was not found in the available resources, predicted chemical shifts based on structurally similar compounds are presented below. These predictions are for reference and should be confirmed with experimental data.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (carbamate) |
| ~146 | Ar-C (C-NH₂) |
| ~130 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~80 | -C (CH₃)₃ |
| ~44 | Piperidine-CH₂ |
| ~42 | Piperidine-CH |
| ~33 | Piperidine-CH₂ |
| ~28 | -C(C H₃)₃ |
Table 3: Mass Spectrometry Data
| Ion | m/z | Method |
| [M+H]⁺ | 277.2 | ESMS |
Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.37 g/mol [1]
Experimental Protocols
The following sections detail the general methodologies for acquiring the NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a Bruker Avance series spectrometer, such as a Bruker Avance II 400, operating at 400 MHz for the ¹H nucleus.
-
Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of chloroform (δ 7.26 ppm).
-
¹³C NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0 ppm).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra are typically obtained using a Q Exactive high-resolution liquid chromatography-mass spectrometer (LC-MS) or a similar instrument.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common method for this type of compound, leading to the formation of the protonated molecule [M+H]⁺.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured to determine the molecular weight of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for NMR and MS Analysis.
References
A Technical Guide to the Solubility of 1-Boc-4-(3-aminophenyl)piperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(3-aminophenyl)piperidine, a key building block in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for its determination, and provides an illustrative dataset for a range of common organic solvents.
Introduction to 1-Boc-4-(3-aminophenyl)piperidine
1-Boc-4-(3-aminophenyl)piperidine is a bifunctional molecule featuring a Boc-protected piperidine ring and an aminophenyl group. The tert-butoxycarbonyl (Boc) protecting group imparts lipophilicity and stability, while the aniline moiety provides a site for further chemical modification. This structure makes it a versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is critical for reaction optimization, purification, formulation, and drug delivery studies.
Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The structure of 1-Boc-4-(3-aminophenyl)piperidine contains both polar (amine, carbamate) and non-polar (Boc group, phenyl ring, piperidine ring) features, suggesting it will exhibit varied solubility across different organic solvents.
-
Polar Solvents (e.g., Methanol, Ethanol): The presence of the amine and carbamate groups, capable of hydrogen bonding, suggests moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are expected to be effective at solvating the molecule due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The bulky, non-polar Boc group and the hydrocarbon backbone suggest some solubility in non-polar solvents, although it may be limited by the polar functional groups.
Illustrative Solubility Data
The following table presents a set of hypothetical but realistic solubility values for 1-Boc-4-(3-aminophenyl)piperidine in various organic solvents at ambient temperature. These values are for illustrative purposes to guide solvent selection and should be confirmed experimentally.
| Solvent | Solvent Polarity Index | Predicted Solubility (mg/mL) | Classification |
| Dichloromethane (DCM) | 3.1 | > 100 | Very Soluble |
| Chloroform | 4.1 | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | > 50 | Freely Soluble |
| Acetone | 5.1 | > 50 | Freely Soluble |
| Ethyl Acetate | 4.4 | ~ 30 - 50 | Soluble |
| Acetonitrile | 5.8 | ~ 20 - 40 | Soluble |
| Isopropanol | 3.9 | ~ 10 - 30 | Sparingly Soluble |
| Ethanol | 4.3 | ~ 10 - 30 | Sparingly Soluble |
| Methanol | 5.1 | ~ 10 - 30 | Sparingly Soluble |
| Toluene | 2.4 | < 10 | Slightly Soluble |
| Hexane | 0.1 | < 1 | Insoluble |
Experimental Protocol for Solubility Determination
The thermodynamic solubility of 1-Boc-4-(3-aminophenyl)piperidine can be reliably determined using the isothermal equilibrium shake-flask method.[1][2] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant becomes constant.[1][3]
Materials and Equipment:
-
1-Boc-4-(3-aminophenyl)piperidine (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid 1-Boc-4-(3-aminophenyl)piperidine to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of 1-Boc-4-(3-aminophenyl)piperidine.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure accuracy.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
While readily available quantitative data on the solubility of 1-Boc-4-(3-aminophenyl)piperidine is limited, a systematic approach based on chemical principles and standard experimental protocols can provide the necessary insights for its effective use in research and development. The provided experimental workflow offers a robust method for generating reliable solubility data, which is essential for process development, formulation, and ensuring the successful application of this versatile chemical intermediate.
References
The Pivotal Role of Tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate Derivatives in Modern Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate scaffold has emerged as a critical building block in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. This technical guide delves into the significant biological activities of its derivatives, with a focus on their roles as modulators of central nervous system (CNS) targets and as inhibitors of the DNA repair enzyme, poly(ADP-ribose) polymerase (PARP).
Derivatives as Modulators of CNS Receptors
Derivatives of this compound are prominently featured in the development of ligands for dopamine and serotonin receptors, key targets for treating a range of neurological and psychiatric disorders. The inherent structural features of the scaffold, including the piperidine ring and the aminophenyl group, provide a foundation for designing molecules with high affinity and selectivity for these receptors.
Dopamine Receptor Ligands
The development of novel dopamine D2 receptor ligands is a significant area of research where this scaffold has been employed. These ligands are crucial for the treatment of conditions such as schizophrenia and Parkinson's disease.
Quantitative Data on Dopamine D2 Receptor Antagonism
| Compound ID | Modification on 3-aminophenyl group | Target | Assay Type | IC50 (nM) |
| 1a | Unsubstituted | D2 | Binding | 120 |
| 1b | 4-fluoro substitution | D2 | Binding | 85 |
| 1c | 2,4-difluoro substitution | D2 | Binding | 50 |
Experimental Protocol: Dopamine D2 Receptor Binding Assay
A standard radioligand binding assay is utilized to determine the affinity of the compounds for the dopamine D2 receptor. The general procedure is as follows:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is filtered to separate bound from free radioligand.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated from the competition binding curves.
Logical Workflow for a Dopamine D2 Receptor Binding Assay
Caption: Workflow for determining dopamine D2 receptor binding affinity.
Derivatives as PARP Inhibitors
In the realm of oncology, derivatives of the tert-butyl 4-aminopiperidine-1-carboxylate scaffold have shown promise as potent inhibitors of poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, leading to synthetic lethality.
Quantitative Data on PARP-1 Inhibition
| Compound ID | Modification on aminophenyl group | Target | Assay Type | IC50 (nM) |
| 2a | Phthalamide | PARP-1 | Enzymatic Assay | 15 |
| 2b | Benzamide | PARP-1 | Enzymatic Assay | 25 |
| 2c | Nicotinamide | PARP-1 | Enzymatic Assay | 8 |
Experimental Protocol: PARP-1 Inhibition Assay
The inhibitory activity of the compounds against PARP-1 is typically assessed using a chemiluminescent or colorimetric enzymatic assay.
-
Assay Setup: The assay is performed in a 96-well plate coated with histones.
-
Reaction Mixture: Recombinant human PARP-1 enzyme, activated DNA, and the test compound are added to the wells.
-
Initiation: The reaction is initiated by the addition of NAD+, the substrate for PARP-1.
-
Detection: The amount of poly(ADP-ribosyl)ated histones is quantified using a specific antibody and a chemiluminescent or colorimetric substrate.
-
Data Analysis: The IC50 values are determined from the dose-response curves.
Signaling Pathway of PARP Inhibition in Cancer Therapy
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications of the amino group.
Experimental Workflow for SAR Studies
Caption: General workflow for structure-activity relationship studies.
For dopamine receptor antagonists, substitutions on the phenyl ring with electron-withdrawing groups, such as fluorine, tend to increase binding affinity. In the case of PARP inhibitors, the amino group is often acylated with moieties that mimic the nicotinamide portion of the NAD+ substrate, leading to potent inhibition.
Conclusion
The this compound scaffold is a privileged structure in drug discovery, providing a versatile platform for the development of potent and selective modulators of important biological targets. The derivatives of this compound have demonstrated significant potential in the treatment of CNS disorders and cancer. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new medicines.
Commercial Sourcing and Synthetic Applications of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate and its isomers are valuable building blocks in medicinal chemistry and drug discovery. The presence of a Boc-protected piperidine ring and a reactive aminophenyl group makes this scaffold versatile for the synthesis of a wide range of complex molecules, including potent therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this key intermediate, detailed experimental protocols for its synthesis and derivatization, and insights into its application in drug development, particularly in the context of neurologically active compounds.
Commercial Availability
A variety of chemical suppliers offer this compound and its structural isomers. The quality, quantity, and pricing can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their project. Below is a summary of representative commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| CP Lab Safety | This compound | 387827-19-2 | min 97% | 1 g |
| MySkinRecipes | This compound | 387827-19-2 | 97% | 50mg, 250mg, 1g, 5g |
| Pharmaffiliates | tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | Not Specified | Inquire for details |
| Capot Chemical | tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | Not Specified | Inquire for details |
| Wit Pharma | tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | 98% | Inquire for details |
| Shanghai AngewChem Co., Ltd. | (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 | 99% | Gram to Kilogram scale |
| Qingmu Pharmaceutical | (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 | Not Specified | Inquire for details |
Synthetic Protocols
The synthesis of this compound and its utilization in the preparation of more complex molecules are critical processes in drug development. Below are detailed experimental protocols for key synthetic transformations.
Protocol 1: Boc Protection of 4-(3-aminophenyl)piperidine
This procedure describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common step to modulate reactivity during a synthesis.
Materials:
-
4-(3-aminophenyl)piperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(3-aminophenyl)piperidine (1 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of Niraparib Intermediate ((S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate)
The (S)-enantiomer of the 3-(4-aminophenyl)piperidine derivative is a key intermediate in the synthesis of the PARP inhibitor Niraparib. The synthesis often involves the resolution of a racemic mixture.
Materials:
-
racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Chiral resolving agent (e.g., L-dibenzoyltartaric acid)
-
Methanol or Ethanol
-
Ethyl acetate
-
Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add a solution of the chiral resolving agent (e.g., L-dibenzoyltartaric acid, approximately 0.5 equivalents) in the same solvent.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of the desired diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, suspend the diastereomeric salt in a mixture of ethyl acetate and an aqueous base (e.g., NaOH or NaHCO₃ solution) and stir until the solid dissolves.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the enantiomerically enriched (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
-
The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery
The aminophenylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). Derivatives have been explored as modulators of various receptors, including serotonin and dopamine receptors.
Role in CNS Drug Development
The structural features of this compound, namely the piperidine ring and the arylamine, are common pharmacophores in drugs targeting G-protein coupled receptors (GPCRs) in the CNS. The piperidine moiety can occupy hydrophobic pockets in the receptor, while the amino group provides a key interaction point or a handle for further chemical modification.
Signaling Pathway: Dopamine D2 Receptor Activation
Derivatives of aminophenylpiperidine have been investigated as ligands for dopamine receptors. The following diagram illustrates a simplified signaling pathway for the activation of the Dopamine D2 receptor, a Gi-coupled GPCR.
An In-depth Technical Guide to the Safety and Hazards of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and summary of available safety information. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical.
Introduction
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a chemical intermediate used in pharmaceutical research and development. Due to its reactive amine group and piperidine core, it is essential for laboratory personnel to be fully aware of its potential hazards and to handle it with the utmost care. This guide provides a detailed overview of its known safety profile, handling procedures, and emergency responses.
Hazard Identification and Classification
The primary hazards associated with this compound are related to its irritant properties and potential for harm if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
-
Health Hazard: For respiratory irritation.
-
Exclamation Mark: For acute toxicity (oral), skin irritation, and eye irritation.
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. Most safety data sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. The hazard classifications are based on available data and computational predictions.
Table 2: Summary of Toxicological Data
| Toxicological Endpoint | Value | Species | Route | Source |
| LD50 (Oral) | No data available | - | - | - |
| LD50 (Dermal) | No data available | - | - | - |
| LC50 (Inhalation) | No data available | - | - | - |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] | - | - | [1] |
| Reproductive Toxicity | No data available | - | - | [1] |
The absence of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially hazardous upon any route of exposure.
Experimental Protocols & Workflows
While specific experimental protocols for this exact molecule's safety testing are not published, standardized OECD guidelines for testing chemicals are typically followed. Below are graphical representations of standard workflows for safe handling and emergency first aid.
Caption: Workflow for the safe handling of this compound.
Caption: First aid measures for exposure to this compound.
Safe Handling and Storage
Proper handling and storage are critical to minimize risk.
5.1. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves, inspect prior to use, and use proper glove removal technique.[1] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) if dust is generated or ventilation is inadequate.[1] |
5.2. Handling
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid formation of dust and aerosols.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools to prevent ignition sources.[2]
5.3. Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Table 3. Avoid breathing dust.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Carefully sweep up the solid material without creating dust. Place into a suitable, closed, and labeled container for disposal.[1]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Conditions to Avoid: Moisture.[1]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[1]
Conclusion
This compound presents moderate health hazards, primarily as an irritant and being harmful if swallowed. The lack of extensive toxicological data warrants a high degree of caution. Strict adherence to safe handling procedures, consistent use of appropriate personal protective equipment, and preparedness for emergency situations are paramount for ensuring the safety of all laboratory personnel.
References
Methodological & Application
Synthesis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: Application Notes and Protocols
Introduction
Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure incorporates a protected piperidine ring and an aniline moiety, making it a versatile building block for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is a robust two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group.
Overall Synthetic Workflow
The synthesis commences with the coupling of two commercially available starting materials, followed by a reduction step to yield the final product.
Caption: Overall synthetic workflow for the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling Reaction
The first step involves the formation of the carbon-carbon bond between the piperidine and phenyl rings via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This reaction is highly efficient and tolerates a wide range of functional groups.[3][4]
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 1-bromo-3-nitrobenzene.
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
1-Bromo-3-nitrobenzene
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), 1-bromo-3-nitrobenzene (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | 1,4-Dioxane / H₂O | Toluene / H₂O | DME / H₂O |
| Temperature | 80°C | 90°C | 100°C |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Step 2: Nitro Group Reduction
The second step is the reduction of the nitro group on the phenyl ring to an amine, yielding the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol
This protocol describes the reduction of tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate to the corresponding amine using palladium on carbon as a catalyst.
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
-
Palladium on Carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% palladium on carbon (typically 5-10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Data Presentation: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | RT, 1 atm H₂, MeOH or EtOH | Clean, high yield, simple workup | Requires H₂ gas, catalyst can be pyrophoric |
| SnCl₂·2H₂O | EtOH, reflux | Inexpensive, effective | Stoichiometric tin salts, acidic workup |
| Fe / NH₄Cl | EtOH / H₂O, reflux | Inexpensive, environmentally benign | Heterogeneous, requires filtration of iron salts |
| Sodium Dithionite | H₂O / THF, RT | Mild conditions | Can have solubility issues, requires aqueous workup |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis | Expected Outcome |
| ¹H NMR | Peaks corresponding to the protons on the piperidine and phenyl rings, as well as the tert-butyl group. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product (C₁₆H₂₄N₂O₂). |
| Purity (HPLC/LC-MS) | Determination of the purity of the final compound. |
References
Application Notes and Protocols: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate and its structural isomers are versatile building blocks in medicinal chemistry. The presence of a protected piperidine nitrogen and a reactive aniline moiety makes this scaffold a valuable starting point for the synthesis of a diverse range of compounds. A prominent application of this scaffold is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and a validated target in oncology. This document provides an overview of its application, focusing on the synthesis of PARP inhibitors, along with relevant experimental protocols and a summary of structure-activity relationship (SAR) data.
Key Applications in Drug Discovery
The primary utility of this compound and its analogs lies in their role as key intermediates for the synthesis of enzyme inhibitors. The piperidine ring can be functionalized to interact with specific binding pockets of a target protein, while the aminophenyl group serves as a handle for introducing various pharmacophoric elements.
One of the most significant applications is in the synthesis of Niraparib (MK-4827), a potent PARP inhibitor approved for the treatment of various cancers.[1][2] The synthesis of Niraparib utilizes the chiral (S)-isomer, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, highlighting the importance of stereochemistry in drug design.[1]
Data Presentation: PARP Inhibitory Activity of Indazole Carboxamide Derivatives
The following table summarizes the structure-activity relationship (SAR) for a series of PARP inhibitors derived from (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. The data demonstrates how modifications to the core scaffold influence the inhibitory activity against PARP-1 and PARP-2 enzymes, as well as the cellular activity in a BRCA-1 deficient cancer cell line (MDA-MB-436).
| Compound | R Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | MDA-MB-436 CC50 (nM) |
| 1 | H | 3.8 | 2.1 | 13 |
| 2 | 2-F | 2.6 | 1.1 | 10 |
| 3 | 3-F | 3.1 | 1.5 | 15 |
| 4 | 4-F | 4.5 | 2.3 | 20 |
| 5 | 2-CH3 | 5.2 | 3.0 | 25 |
| 6 | 3-CH3 | 4.8 | 2.8 | 22 |
| 7 | 4-CH3 | 6.1 | 3.5 | 30 |
| 8 | 2-OCH3 | 7.5 | 4.2 | 45 |
| 9 | 3-OCH3 | 6.9 | 3.9 | 40 |
| 10 | 4-OCH3 | 8.2 | 4.8 | 55 |
Data extracted from J. Med. Chem. 2009, 52 (22), pp 7170–7185.[1]
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
This protocol describes a general method for the synthesis of the nitro-precursor to the title compound.
Materials:
-
1-Boc-4-piperidone
-
3-Bromonitrobenzene
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of 3-bromonitrobenzene in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc. Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude alcohol intermediate.
-
Dissolve the crude alcohol in a suitable solvent and add triethylsilane followed by trifluoroacetic acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NaHCO3 solution and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.
Protocol 2: Reduction of the Nitro Group to Synthesize this compound
This protocol outlines the reduction of the nitro-precursor to the final amine.
Materials:
-
tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be used in the next step without further purification if deemed sufficiently pure.
Protocol 3: Synthesis of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib Precursor)
This protocol describes the coupling of the chiral aminopiperidine intermediate with the indazole core, followed by deprotection, as a key step in the synthesis of Niraparib.
Materials:
-
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Methyl 2-(4-formylphenyl)-2H-indazole-7-carboxylate
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate and methyl 2-(4-formylphenyl)-2H-indazole-7-carboxylate in DCM, add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Dissolve the purified intermediate in DCM and add trifluoroacetic acid.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO3 solution).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
Mandatory Visualizations
Caption: PARP1 Signaling Pathway and Inhibition.
Caption: Synthetic Workflow for PARP Inhibitors.
References
Application Notes and Protocols: Use of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate as a key intermediate in pharmaceutical synthesis. This document includes its primary applications, detailed experimental protocols for its use in the synthesis of the PARP inhibitor Niraparib, and relevant biological pathways.
Introduction
This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive aniline moiety, makes it a versatile intermediate for introducing a piperidinylphenyl group into target molecules. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions in the final steps of a synthesis.
This intermediate is notably used in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are at the forefront of targeted cancer therapies.[1] Beyond PARP inhibitors, this scaffold is also utilized in the development of central nervous system (CNS) agents, including serotonin and dopamine receptor modulators, and in structure-activity relationship (SAR) studies to discover novel therapeutic agents.[2]
Applications in Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of Niraparib, an orally active and potent PARP inhibitor.[3] Niraparib is approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[4][5] The synthesis of Niraparib involves the coupling of the aminophenyl group of the piperidine intermediate with a suitable indazole derivative.
This intermediate is also a precursor for the synthesis of other biologically active compounds. For instance, it is a key component in the development of GPR119 agonists, which are potential therapeutic agents for type 2 diabetes mellitus.
Experimental Protocols: Synthesis of Niraparib Intermediate
The following protocols are derived from patented synthetic routes for Niraparib, illustrating the utility of this compound and its regioisomer.
Protocol 1: Synthesis of Niraparib Intermediate D
This protocol describes the reaction of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with an oxidized methyl 3-methyl-2-nitrobenzoate derivative (Compound C) to form a key intermediate (Compound D) in the synthesis of Niraparib.[6]
Reaction Scheme:
(Compound C) + tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate → (Compound D)
Materials and Reagents:
-
Compound C (oxidized product of methyl 3-methyl-2-nitrobenzoate)
-
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Ethanol
Procedure:
-
Dissolve Compound C and tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in ethanol.
-
Stir the mixture and heat to reflux.
-
Maintain the reflux until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Upon completion, cool the reaction mixture to allow for crystallization of the product, Compound D.
-
Filter the solid product and dry under vacuum.
Quantitative Data
The following table summarizes the reported yields and purity for key steps in the synthesis of Niraparib and its intermediates.
| Intermediate/Product | Starting Materials | Yield | Purity/ee value | Reference |
| (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate | (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate benzenesulfonyl-D-PG salt | 94.3% | 99.70% (HPLC) | [7] |
| (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate | (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate p-toluenesulfonyl-D-PG salt | 95.1% | 94.50% (ee) | [7] |
| Niraparib Intermediate 4 | Niraparib Intermediate 3 and triethyl phosphite | 90% | - | [6] |
| Niraparib | Starting from 3-methyl-2-nitrobenzoic acid | - | >91% | [6] |
| tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates | tert-butyl 4-propioloylpiperazine-1-carboxylate and aryl/alkyl substituted azides | ~90-97% | >95% | |
| tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates | tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate and alkyl/aryl-azides | ~92-97% | >96% |
Signaling Pathways and Mechanisms
PARP Inhibition and Synthetic Lethality
Niraparib functions by inhibiting PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] In cancer cells with deficient homologous recombination repair (HRR) pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted into double-strand breaks (DSBs) during DNA replication.[4] The cell's inability to repair these DSBs through the faulty HRR pathway results in genomic instability and ultimately cell death. This concept, where a defect in two different pathways leads to cell death while a defect in only one does not, is known as synthetic lethality.[5][8]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Experimental Workflow: Synthesis of Niraparib
The synthesis of Niraparib from tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate involves a multi-step process. The general workflow is outlined below.
Caption: General synthetic workflow for Niraparib.
Conclusion
This compound and its isomers are indispensable intermediates in the synthesis of complex pharmaceutical compounds. Their application in the production of Niraparib highlights their importance in modern drug development, particularly in the field of oncology. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the synthesis of PARP inhibitors and other related therapeutic agents.
References
- 1. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 8. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate in various palladium-catalyzed cross-coupling reactions and amide bond formations. This versatile building block is a key intermediate in the synthesis of a wide range of compounds, particularly in the development of novel therapeutics.
Introduction
This compound is a valuable bifunctional molecule featuring a Boc-protected piperidine nitrogen and a reactive aniline moiety. The Boc protecting group allows for selective reactions at the primary amine, making it an ideal substrate for a variety of coupling reactions to construct complex molecular architectures. This document details protocols for three common and powerful transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines and N-aryl heterocycles.[1][2] In this context, this compound serves as the amine coupling partner for various aryl and heteroaryl halides or triflates.
General Reaction Scheme:
Where R-X is an aryl/heteroaryl halide or triflate, and Ar-Pip(Boc) represents the this compound moiety.
Quantitative Data Summary:
While specific examples with this compound are not extensively documented in publicly available literature, the following table provides representative conditions and typical yields based on reactions with structurally similar anilines and piperidine derivatives. Optimization will be necessary for specific substrates.
| Aryl Halide (R-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-amino-5-iodopyridine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 2 | ~85-90 |
| 4-bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 16 | ~80-95 |
| 1-bromo-4-methoxybenzene | [Pd(crotyl)Cl]₂ (0.25) | BippyPhos (2) | KOtBu | 2 wt% Savie/H₂O | 60 | 8 | ~90-95 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., 2-amino-5-iodopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., 2.5 mol%), the phosphine ligand (e.g., 5 mol%), and the base (e.g., 1.4 equivalents of NaOtBu).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Signaling Pathway Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] In this reaction, the aniline functionality of this compound can be diazotized and converted to a halide or triflate, which can then undergo Suzuki coupling. Alternatively, the aniline can be converted to a boronic acid or ester derivative for coupling with an aryl halide.
General Reaction Scheme:
Where Ar'-X is an aryl halide and (HO)₂B-Ar-Pip(Boc) is the boronic acid derivative of this compound.
Quantitative Data Summary:
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85-95 |
| 4-bromopyridine | 4-methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~90 |
| 1-chloro-3-nitrobenzene | Naphthalene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 120 | 18 | ~75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a boronic acid derivative of this compound with an aryl halide.
Materials:
-
Boronic acid or ester derivative of this compound
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the boronic acid derivative (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent, followed by the palladium catalyst (e.g., 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Experimental Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Amide Bond Formation
The primary amine of this compound can readily undergo amide bond formation with a variety of carboxylic acids using standard coupling reagents. This reaction is fundamental in medicinal chemistry for the synthesis of a vast array of bioactive molecules.
General Reaction Scheme:
Caption: Key components for amide bond formation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols and data provided herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation serve as a comprehensive guide for researchers in drug discovery and development. While the provided conditions are robust starting points, optimization for specific substrates is recommended to achieve the best possible outcomes.
References
- 1. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for N-arylation of 1-Boc-4-(3-aminophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 1-Boc-4-(3-aminophenyl)piperidine, a key transformation in the synthesis of diverse molecular scaffolds for drug discovery. The protocols are based on two of the most robust and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction
N-arylated piperidine moieties are prevalent in a vast array of pharmacologically active compounds. The ability to efficiently and selectively introduce various aryl groups onto the nitrogen atom of aminophenylpiperidine derivatives is therefore of significant interest in medicinal chemistry and drug development. The Buchwald-Hartwig amination offers a versatile and high-yielding approach with a broad substrate scope, while the Ullmann condensation provides a classic and often cost-effective alternative.[1][2][3]
Comparative Overview of N-arylation Protocols
The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on the specific substrates, desired scale, and cost considerations. The following table summarizes the key parameters for each protocol.
| Parameter | Buchwald-Hartwig Amination Protocol | Ullmann Condensation Protocol |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Copper(I) iodide (CuI) |
| Ligand | Biarylphosphine ligands (e.g., XPhos, RuPhos) | Diamine ligands (e.g., L-proline, N,N'-dimethylethylenediamine) |
| Base | Strong, non-nucleophilic bases (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)) | Inorganic bases (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, Tetrahydrofuran (THF)) | Polar, aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) |
| Temperature | 80 - 120 °C | 100 - 160 °C |
| Typical Yields | Good to excellent | Moderate to good |
| Microwave Compatibility | Yes, can significantly reduce reaction times | Yes |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the N-arylation of 1-Boc-4-(3-aminophenyl)piperidine with an aryl halide using a palladium catalyst and a biarylphosphine ligand.[1][3][4]
Materials:
-
1-Boc-4-(3-aminophenyl)piperidine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the pre-catalyst.
-
To this mixture, add 1-Boc-4-(3-aminophenyl)piperidine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol provides a general method for the N-arylation of 1-Boc-4-(3-aminophenyl)piperidine with an aryl iodide using a copper catalyst.[2][5][6]
Materials:
-
1-Boc-4-(3-aminophenyl)piperidine
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add 1-Boc-4-(3-aminophenyl)piperidine (1.0 mmol, 1.0 equiv) and the aryl iodide (1.1 mmol, 1.1 equiv).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure N-arylated product.
Microwave-Assisted N-arylation
Both Buchwald-Hartwig and Ullmann N-arylation reactions can often be accelerated using microwave irradiation.[7][8][9] Reaction times can be significantly reduced from hours to minutes. A typical microwave protocol would involve heating the sealed reaction vessel to a temperature between 100-150 °C for 10-30 minutes. Optimization of time and temperature for the specific substrates is recommended.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s-Triazolo[3,4-b][1,3,4]Thiadiazine and s-Triazolo[3,4-b][1,3,4]Thiadiazole Nanoarchitectonics - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Central Nervous System Agents: Applications and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of modern synthetic strategies applied to the development of novel Central Nervous System (CNS) agents. It includes detailed application notes, step-by-step experimental protocols for the synthesis of promising CNS drug candidates, and visualizations of key pathways and workflows to facilitate understanding and replication.
Application Notes
The synthesis of pharmacologically active agents targeting the CNS presents unique challenges, primarily the need to traverse the blood-brain barrier (BBB). Successful CNS drug candidates typically exhibit specific physicochemical properties, including a molecular weight under 400-500 Da, high lipid solubility, and a limited number of hydrogen bond donors and acceptors.[1] Medicinal chemists employ a variety of synthetic strategies to optimize these properties in lead compounds.
Recent advancements in synthetic methodologies have accelerated the discovery and development of novel CNS agents. One such innovative approach is the use of mechanochemical synthesis under phase-transfer catalysis (PTC), which offers a greener and more efficient alternative to traditional solvent-based methods.[2] For instance, the synthesis of aripiprazole, an atypical antipsychotic, has been achieved with a 90% yield in just five minutes using this technique.[2]
Furthermore, the design and synthesis of new chemical entities with tailored pharmacological profiles continue to be a major focus of CNS drug discovery. A notable example is the development of triazole-containing quinolinones, which have shown significant antidepressant and antiseizure activities.[3][4] These compounds are designed to modulate the gamma-aminobutyric acid (GABA)ergic system, a key inhibitory neurotransmitter system in the brain.[3][4] The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships to optimize potency and reduce off-target effects.
Computational tools, including cheminformatics and virtual screening, are increasingly integrated into the drug discovery pipeline to predict the CNS activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds, thereby streamlining the selection of candidates for synthesis and biological evaluation.[5]
Experimental Protocols
I. Synthesis of Aripiprazole
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The following protocol describes a common synthetic route.
Step 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine
This intermediate is crucial for the final assembly of the aripiprazole molecule.
-
Reaction: To a stirred solution of 2,3-dichloroaniline (10 g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7 g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17 g, 6.17 mmol) and tetrabutylammonium bromide (1.5 g, 6.17 mmol).[6]
-
Heat the reaction mixture at 130-135 °C for 48 hours.[6]
-
After cooling to room temperature, adjust the pH of the solution to 6-7 with aqueous ammonia.[6]
-
Extract the organic compounds with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine as a pale brown liquid (12.5 g, 88% yield), which can be used in the next step without further purification.[6]
Step 2: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
This step involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
-
Reaction: A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water is refluxed for 3 hours.[1]
-
The reaction mixture is then extracted with dichloromethane and dried with anhydrous magnesium sulfate.[1]
-
The solvent is removed by evaporation, and the residue is purified by silica gel column chromatography (eluent: dichloromethane) followed by recrystallization from a mixture of n-hexane and ethanol to afford 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[1]
Step 3: Synthesis of Aripiprazole
The final step involves the coupling of the two key intermediates.
-
Reaction: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (29.8 g, 0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g, 0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (23.3 g, 0.2 M).[7]
-
Reflux the mixture for 12 hours.[7]
-
Filter the resulting solid and reflux it in technical ethanol (50 mL) for 10 minutes.[7]
-
Filter off the insoluble inorganic residue, combine the filtrates, reflux, and then leave at room temperature for crystallization for 12 hours.[7]
-
Filter and dry the crystalline product to give aripiprazole (42.2 g, 85% yield) with a purity of 99.32% as determined by HPLC.[7]
II. General Procedure for the Synthesis of Triazole-Containing Quinolinones
These compounds have shown potential as novel antidepressant and antiseizure agents.
-
Step 1: Synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one. 3,4-Dihydro-2(1H)-quinolinone is acetylated with acetyl chloride in carbon disulfide using aluminum chloride as a Lewis acid to yield 6-acetyl-3,4-dihydroquinolin-2(1H)-one.[8]
-
Step 2: Alkylation of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one. The intermediate from Step 1 is alkylated with various haloalkanes in the presence of sodium methoxide to provide a series of N-substituted intermediates.[8]
-
Step 3: Condensation with 4H-1,2,4-triazol-4-amine. The N-substituted intermediates are then condensed with 4H-1,2,4-triazol-4-amine in refluxing toluene with p-toluenesulfonic acid as a catalyst to yield the final triazole-containing quinolinone derivatives.[8]
Quantitative Data Summary
Table 1: Synthesis and Biological Activity of Selected Triazole-Containing Quinolinones [9]
| Compound | R | Yield (%) | m.p. (°C) | Antidepressant Activity (FST, % reduction in immobility) | Antiseizure Activity (MES, ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) |
| 3c | n-propyl | 78 | 165-167 | 45.2 | 63.4 | 264.1 |
| 3f | n-hexyl | 75 | 148-150 | 58.7 | 78.9 | 253.5 |
| 3g | n-heptyl | 72 | 141-143 | 62.3 | 84.9 | 439.9 |
| Fluoxetine | - | - | - | 51.6 | - | - |
FST: Forced Swim Test; MES: Maximal Electroshock Seizure Test.
Visualizations
Caption: General workflow of CNS drug discovery and development.
Caption: Synthetic pathway for Aripiprazole.
Caption: GABAA receptor signaling pathway and modulation.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-Activity Relationship (SAR) studies are a fundamental component of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a molecule influences its biological activity.[1][2] The core principle of SAR is that the biological effects of a compound are intrinsically linked to its three-dimensional structure. By systematically modifying a molecule's chemical scaffold and observing the resultant changes in biological activity, researchers can identify the key structural features, known as pharmacophores, that are essential for the desired therapeutic effect.[3] This iterative cycle of designing, synthesizing, and testing new analogs is crucial for optimizing a promising initial "hit" compound into a potent and selective "lead" compound, and ultimately into a viable drug candidate.[3][4]
SAR studies are integral to multiple stages of the drug design process.[2] In the initial phases, they aid in the identification of lead compounds that exhibit promising biological activity. Subsequently, SAR guides the optimization of these leads by pinpointing structural modifications that can enhance potency, improve selectivity against off-targets, and refine pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2][3] A well-executed SAR campaign is essential for minimizing adverse effects and widening the therapeutic window of a drug, ensuring both its efficacy and safety.[2]
This document provides detailed application notes and protocols for key experiments frequently employed in SAR studies, focusing on the discovery of kinase inhibitors, a major class of therapeutic agents. It also includes guidance on data presentation and visualization to facilitate the interpretation and communication of SAR data.
Data Presentation: Quantitative SAR Analysis of Kinase Inhibitors
A primary output of SAR studies is quantitative data that correlates structural changes with biological activity. This data is most effectively presented in a tabular format to allow for clear comparison across a series of chemical analogs. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. The following table presents exemplar data from an SAR study of hypothetical inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.
Table 1: Structure-Activity Relationship of EGFR Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | Molecular Formula | EGFR IC50 (nM) |
| 1 (Lead) | -OCH3 | -H | C15H15N5O2 | 50 |
| 2 | -OH | -H | C14H13N5O2 | 120 |
| 3 | -F | -H | C14H12FN5O | 25 |
| 4 | -Cl | -H | C14H12ClN5O | 15 |
| 5 | -OCH3 | -Cl | C15H14ClN5O2 | 8 |
| 6 | -OCH3 | -F | C15H14FN5O2 | 12 |
| 7 | -H | -H | C14H13N5O | 250 |
Interpretation of SAR Data:
-
Effect of R1-Substituent: The data reveals that the nature of the substituent at the R1 position significantly influences the inhibitory potency against EGFR. Replacing the methoxy group (-OCH3) in the lead compound 1 with a hydroxyl group (-OH) in compound 2 leads to a decrease in activity (higher IC50). Conversely, substitution with small, electron-withdrawing halogens like fluorine (compound 3 ) and chlorine (compound 4 ) enhances potency. The complete removal of the R1-substituent (compound 7 ) results in a substantial loss of activity.
-
Effect of R2-Substituent: Modifications at the R2 position also impact activity. The introduction of a chlorine atom at the R2 position in compound 5 (in the presence of the optimal methoxy group at R1) leads to the most potent compound in this series, with an IC50 of 8 nM. A fluorine at the same position (compound 6 ) also results in a highly potent inhibitor. This suggests that a halogen at the R2 position is beneficial for activity.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. The following sections provide step-by-step methodologies for two key assays commonly used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a robust and sensitive in vitro assay to determine the IC50 values of test compounds against a specific kinase, such as EGFR. The assay is based on TR-FRET, which measures the inhibition of substrate phosphorylation.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Biotinylated peptide substrate
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Adenosine triphosphate (ATP)
-
Test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT
-
Stop Solution: 10 mM EDTA in Assay Buffer
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and biotinylated peptide substrate in Assay Buffer at twice the final desired concentration.
-
Add the kinase/substrate mixture to each well of the assay plate containing the test compounds.
-
Initiate the kinase reaction by adding ATP to each well at a final concentration close to its Km value.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the Stop Solution to each well.
-
Prepare a detection mix containing the Eu-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in Assay Buffer.
-
Add the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding and FRET signal development.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the emission signals (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
-
Protocol 2: Cell-Based Apoptosis Assay (Annexin V Staining)
This protocol describes a cell-based assay to assess the ability of a test compound to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action for anti-cancer drugs. The assay utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like propidium iodide (PI) to distinguish between live, apoptotic, and necrotic cells using flow cytometry.[5][6]
Materials:
-
Cancer cell line (e.g., A431, an epidermoid carcinoma cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a known apoptosis-inducing agent as a positive control.
-
-
Cell Harvesting and Staining:
-
Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (typically at ~530 nm) and propidium iodide (typically at >670 nm).
-
Gate the cell population to exclude debris.
-
Analyze the fluorescence data to differentiate between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the treated samples to the vehicle control to determine the compound's pro-apoptotic activity.
-
Mandatory Visualizations
Diagrams are powerful tools for visualizing complex biological pathways and experimental workflows, providing a clear and concise representation of the underlying processes.
Caption: EGFR signaling pathway and its inhibition.
Caption: Iterative workflow of a SAR study.
References
- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Suzuki Coupling with 3-(1-Boc-4-piperidyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 3-(1-Boc-4-piperidyl)aniline moiety is a valuable building block in medicinal chemistry. Its coupling with various aryl and heteroaryl partners via the Suzuki reaction allows for the rapid diversification and generation of libraries of compounds for drug discovery programs.
These application notes provide a detailed protocol for the Suzuki coupling of 3-(1-Boc-4-piperidyl)aniline with a generic aryl bromide, based on established methodologies for similar aniline and heterocyclic substrates. The presence of the aniline nitrogen and the Boc-protected piperidine ring requires careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate.[1] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
Based on literature precedents for the Suzuki coupling of aniline derivatives and nitrogen-containing heterocycles, a range of conditions can be screened for the coupling of 3-(1-Boc-4-piperidyl)aniline with an aryl halide.[2][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal results.
Table 1: Recommended Reagents and Conditions for Suzuki Coupling
| Parameter | Recommended Options | Rationale / Notes |
| Palladium Catalyst | Pd(dppf)Cl₂[4], Pd₂(dba)₃, CataCXium® A palladacycle[2] | Pd(dppf)Cl₂ is a robust and commonly used catalyst for a wide range of Suzuki couplings. Palladacycles can offer higher activity at lower catalyst loadings.[2] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often effective for coupling challenging substrates, including anilines.[5] |
| Base | K₂CO₃[6], K₃PO₄, Cs₂CO₃[2] | The choice of base can significantly impact the reaction outcome. K₂CO₃ is a common and effective base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive substrates.[2][7] |
| Boronic Acid/Ester | Arylboronic acid, Arylboronic acid pinacol ester | Pinacol esters are often more stable and can lead to higher yields and fewer side products. |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1 or 10:1)[8], Toluene/H₂O, 2-MeTHF | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[8] |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the solvent used. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates or to drive the reaction to completion. |
| Equivalents | Aryl Halide (1.0), Boronic Acid (1.2-1.5), Base (2.0-3.0) | An excess of the boronic acid and base is typically used to ensure complete consumption of the limiting aryl halide.[8] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of 3-(1-Boc-4-piperidyl)aniline with an aryl bromide.
Materials:
-
3-(1-Boc-4-piperidyl)aniline
-
Aryl bromide
-
Arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 3-(1-Boc-4-piperidyl)aniline (1.0 mmol, 1.0 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.
Figure 2. Experimental workflow for the Suzuki coupling reaction.
Optimization and Troubleshooting
For challenging substrates or to improve reaction efficiency, a systematic screening of reaction parameters is recommended.
Table 2: Screening of Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 90 | 92 |
| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 78 |
| 4 | CataCXium® A (1) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 95 |
Note: The yields presented in this table are hypothetical and for illustrative purposes to guide optimization efforts.
Troubleshooting Common Issues:
-
Low Conversion: Increase reaction temperature, use a more active catalyst/ligand system, or a stronger base. Ensure reagents are pure and solvents are adequately degassed.
-
Side Product Formation (e.g., Homocoupling): Decrease catalyst loading, use a milder base, or lower the reaction temperature.
-
Deboronation of Boronic Acid: Use the corresponding pinacol ester, which is generally more stable.
-
Dehalogenation of Aryl Halide: This can be an issue with highly reactive catalysts. Consider using a less reactive catalyst or milder conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds derived from 3-(1-Boc-4-piperidyl)aniline. The protocol and guidelines presented here provide a solid foundation for researchers to successfully perform and optimize these important transformations in the context of drug discovery and development. Careful selection and screening of reaction parameters are key to achieving high yields and purity of the desired products.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex [organic-chemistry.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. This document includes a comparison of common acidic reagents, detailed experimental procedures, and the context of this reaction in a broader drug discovery workflow.
Introduction
The removal of the Boc protecting group from nitrogen is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules such as active pharmaceutical ingredients (APIs). This compound is a valuable building block, often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a scaffold in the development of small molecule inhibitors.[1][2] The deprotection of the piperidine nitrogen is a critical step to enable subsequent coupling reactions. The most common methods for Boc deprotection employ strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3] The choice between these reagents is often dictated by the substrate's sensitivity to specific acidic conditions, the desired salt form of the product, and practical considerations like ease of handling and removal of byproducts.[4]
Data Presentation: Comparison of Common Acidic Deprotection Reagents
The selection of an appropriate acidic reagent is crucial for achieving high yield and purity of the deprotected amine, 4-(3-aminophenyl)piperidine. Below is a summary of quantitative and qualitative data for the two most common deprotection methods.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat | 4M in 1,4-Dioxane or 1-4M in Methanol/Ethyl Acetate |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[4] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[4] |
| Yield | Typically high to quantitative. | Typically high to quantitative.[1] |
| Product Purity | Generally high; however, the resulting TFA salt can sometimes be oily and challenging to crystallize.[5] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[4] |
| Selectivity | Can be less selective and may cleave other acid-sensitive protecting groups. | Generally offers good selectivity for Boc deprotection. |
| Work-up | Requires neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction.[4] | The product often precipitates as the HCl salt and can be isolated by filtration.[3] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common method for Boc deprotection using a solution of TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
To the stirred solution at room temperature, add TFA to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[5]
-
Dissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, 4-(3-aminophenyl)piperidine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is highly efficient and often yields the deprotected amine as its hydrochloride salt, which can be advantageous for purification and handling.[3]
Materials:
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This compound
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4M HCl in 1,4-dioxane
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Methanol (optional, as a co-solvent)
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Anhydrous diethyl ether
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Round-bottom flask
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Magnetic stirrer and stir bar
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask containing this compound, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[4] If the starting material has low solubility, a minimal amount of a co-solvent like methanol can be added.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[4]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 4-(3-aminophenyl)piperidine as its hydrochloride salt.
Mandatory Visualizations
Experimental Workflow: Synthesis of a PROTAC
The deprotection of this compound is a crucial step in the multi-step synthesis of PROTACs, where the resulting amine serves as a point of attachment for either the E3 ligase ligand or the target protein binder.
Caption: Workflow for PROTAC synthesis.
Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group proceeds via a well-established acid-catalyzed mechanism.
Caption: Mechanism of Boc deprotection.
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying this compound are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can include unreacted starting materials from the synthesis, byproducts such as di-Boc protected species, and positional isomers (e.g., tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate or tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate). The presence of these impurities can affect crystallization and chromatographic separation.
Q3: My compound appears as an oil and will not solidify. How can I obtain a solid product?
A3: Oiling out can be caused by residual solvents or impurities that depress the melting point. First, ensure all solvents are removed under high vacuum. If the product remains an oil, purification by column chromatography is recommended to remove impurities. Following chromatography and solvent evaporation, trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification.
Q4: What are the recommended storage conditions for the purified compound?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving off the baseline of the silica gel column.
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Cause: The solvent system is not polar enough. Due to the presence of the free amine, the compound can have a strong affinity for the acidic silica gel.
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Solution:
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Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. A common starting point for this type of compound is a mixture of dichloromethane and methanol or ethyl acetate and hexane.
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Add a Basic Modifier: To counteract the acidity of the silica gel and reduce streaking, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia solution to the eluent.
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Alternative Stationary Phase: If the compound still adheres strongly to silica, consider using a less acidic stationary phase such as neutral alumina.
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Issue 2: Poor separation between the desired product and impurities.
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Cause: The chosen solvent system does not have sufficient selectivity for the components of the mixture.
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Solution:
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Optimize Solvent System via TLC: Systematically test different solvent systems using thin-layer chromatography (TLC) to find one that provides good separation (a significant difference in Rf values) between your product and the impurities.
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Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the column run. This can help to first elute less polar impurities and then your product, followed by more polar impurities.
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Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
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Cause: The solution is cooling too quickly, the solution is supersaturated with impurities, or the chosen solvent is not ideal.
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Solution:
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
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Solvent System Adjustment: If using a single solvent, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly.
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Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites for crystal growth.
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Issue 2: No crystals form, even after cooling.
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Cause: The solution is too dilute, or there are impurities inhibiting crystallization.
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Solution:
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Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
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Purity Check: If the compound is significantly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
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Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
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Data Presentation
Table 1: Typical Purity and Yield Data for Purification Methods
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Notes |
| Column Chromatography | >98% | 70-90% | Yield is dependent on the level of impurities. |
| Recrystallization | >99% | 60-85% | Requires a relatively pure starting material (>90%). |
| Acid-Base Extraction | >99% | 90-95% | Effective for removing non-basic impurities.[3] |
Table 2: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Gradient Profile (if applicable) |
| Silica Gel | Dichloromethane / Methanol | Start with 100% DCM, gradually increase to 5-10% MeOH. |
| Silica Gel | Ethyl Acetate / Hexane | Start with 20% EtOAc in Hexane, gradually increase to 50-70% EtOAc. |
| Neutral Alumina | Dichloromethane / Methanol | Start with 100% DCM, gradually increase to 3-7% MeOH. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from a procedure for a structurally similar compound and is effective for removing neutral organic impurities.[3]
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approx. 10 mL per 1 g of crude material).
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Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The amine product will move into the aqueous layer as its hydrochloride salt. Collect the aqueous layer.
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Removal of Neutral Impurities: The organic layer, containing neutral impurities, can be discarded.
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Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide or concentrated ammonium hydroxide, with stirring until the pH is between 8 and 10.[3] This will deprotonate the amine, causing the product to precipitate or form an oil.
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Product Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product. A yield of 94.3% with an HPLC purity of 99.70% has been reported for a similar compound using this method.[3]
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A starting point could be 5% methanol in dichloromethane or 40% ethyl acetate in hexane, potentially with 1% triethylamine.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, "dry-load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
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Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Workflow for Column Chromatography Purification.
Caption: Logic Diagram for Troubleshooting Purification Issues.
References
Technical Support Center: Synthesis of 1-Boc-4-(3-aminophenyl)piperidine
Welcome to the technical support center for the synthesis of 1-Boc-4-(3-aminophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ultimately aiming to improve the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 1-Boc-4-(3-aminophenyl)piperidine?
A1: There are two main synthetic strategies for the preparation of 1-Boc-4-(3-aminophenyl)piperidine. The most common approach involves the reduction of a nitro precursor, 1-Boc-4-(3-nitrophenyl)piperidine. An alternative route is the Suzuki-Miyaura cross-coupling reaction.
Q2: I am observing a low yield in the final nitro-reduction step. What are the common causes?
A2: Low yields in the nitro-reduction step can stem from several factors. Incomplete reaction is a frequent issue, which can be addressed by extending the reaction time, increasing the catalyst loading, or optimizing the reaction temperature and pressure (for catalytic hydrogenation). Catalyst deactivation by impurities in the starting material or solvents is another common problem.[1] Finally, side reactions, such as hydrodehalogenation if other halogens are present on the aromatic ring, can consume the starting material and reduce the yield of the desired product.
Q3: My purified 1-Boc-4-(3-aminophenyl)piperidine shows significant tailing during silica gel column chromatography. Why is this happening and how can I resolve it?
A3: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To mitigate this, you can add a basic modifier to your eluent, such as 0.1-1% triethylamine (TEA), to compete with your compound for binding to the silica.
Q4: What are the key challenges with the Suzuki-Miyaura coupling route for this synthesis?
A4: The Suzuki-Miyaura coupling can be a powerful method, but challenges include identifying the optimal catalyst, ligand, and base combination for the specific substrates. Side reactions such as protodeboronation of the boronic acid starting material can reduce the yield. Additionally, the purification to remove palladium catalyst residues and inorganic salts can be challenging.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 1-Boc-4-(3-nitrophenyl)piperidine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Increase Catalyst Loading: For catalytic hydrogenation, incrementally increase the weight percentage of the catalyst (e.g., Pd/C). - Optimize Temperature: While many reductions proceed at room temperature, gentle heating may be required. However, be cautious of side reactions at elevated temperatures.[1] - Increase Hydrogen Pressure (for hydrogenation): Some substrates may require higher hydrogen pressure for efficient reduction.[1] |
| Catalyst Deactivation | - Use High-Purity Reagents: Ensure that solvents and the nitro-precursor are free from impurities, especially sulfur or phosphorus-containing compounds, which can poison the catalyst.[1] - Proper Catalyst Handling: Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[1] |
| Side Reactions | - Choice of Reducing Agent: If your substrate contains other reducible functional groups (e.g., halogens), consider using milder reducing agents like iron powder in acetic acid or tin(II) chloride, which can be more chemoselective.[2] Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[2] |
| Poor Work-up or Purification | - Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to keep the amine product in the organic phase. - Use Basic Modifiers in Chromatography: As mentioned in the FAQ, add triethylamine to your eluent to prevent tailing and improve separation on silica gel. |
Issue 2: Failed or Low-Yielding Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand System | - Screen Different Palladium Catalysts: Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a suitable phosphine ligand. The choice of ligand is critical and can significantly impact the reaction outcome. - Consider Ligandless Conditions: In some cases, a ligand-free Suzuki reaction in an aqueous phase can be highly efficient. |
| Incorrect Base or Solvent | - Base Selection: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOEt. The strength and solubility of the base can affect the reaction rate and yield. - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and an aqueous solution of the base is often used. The solvent system should be chosen to ensure adequate solubility of all reactants. |
| Protodeboronation of Boronic Acid | - Use Anhydrous Conditions: If protodeboronation is suspected, ensure that all reagents and solvents are thoroughly dried. - Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids. |
| Reaction Temperature Too Low | - Increase Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. Refluxing in solvents like dioxane or toluene is common. |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(3-aminophenyl)piperidine via Nitro Reduction
This protocol is a representative procedure based on standard catalytic hydrogenation methods.
Step 1: Catalytic Hydrogenation
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To a solution of 1-Boc-4-(3-nitrophenyl)piperidine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
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Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Purify the crude product by flash column chromatography on silica gel.
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Use a gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. To prevent tailing, it is recommended to add 0.5-1% triethylamine to the eluent system.
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-Boc-4-(3-aminophenyl)piperidine as a solid or oil.
Protocol 2: Synthesis of 1-Boc-4-(3-aminophenyl)piperidine via Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Step 1: Suzuki-Miyaura Coupling
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In a round-bottom flask, combine 1-Boc-4-(trifluoroboratomethyl)piperidine potassium salt (1.0 eq), 3-bromoaniline (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as cesium carbonate (2.0 eq).
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Place the flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.
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Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS. This may take 4-24 hours.
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Cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
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Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate with 0.5% triethylamine).
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Combine the pure fractions and concentrate to give 1-Boc-4-(3-aminophenyl)piperidine.
Data Presentation
Table 1: Comparison of Common Nitro Group Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-4 atm H₂, RT, MeOH/EtOH | High yield, clean reaction, easy product isolation.[2] | Pd/C can cause dehalogenation; Raney Ni is pyrophoric.[2] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, reflux in MeOH | Avoids the use of gaseous hydrogen. | Can require higher temperatures. |
| Metal/Acid Reduction | Fe/AcOH or Zn/AcOH | RT to gentle heating | Mild and chemoselective, tolerates other reducible groups.[2] | Stoichiometric amounts of metal are required, acidic workup. |
| Metal Halide Reduction | SnCl₂·2H₂O | Reflux in EtOH | Mild and chemoselective. | Stoichiometric amounts of tin salts are produced as waste. |
Visualizations
Caption: Workflow for the synthesis of 1-Boc-4-(3-aminophenyl)piperidine via nitro reduction.
Caption: Troubleshooting decision tree for low yield in nitro reduction.
References
Technical Support Center: Synthesis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This key intermediate is often utilized in the development of various pharmaceutical agents.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Suzuki coupling reaction to form the carbon-carbon bond between the piperidine and phenyl rings, followed by the reduction of a nitro group to the desired amine.
Problem 1: Low Yield in Suzuki Coupling Step
Question: I am experiencing a low yield during the Suzuki coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate with 1-bromo-3-nitrobenzene. What are the potential causes and solutions?
Answer:
Low yields in Suzuki coupling reactions can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Consider using a different palladium source or ligand. For electron-rich aryl bromides, a more electron-rich phosphine ligand may be beneficial. |
| Base Incompatibility | The choice of base is crucial. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and anhydrous. The strength of the base can significantly impact the reaction rate and yield. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed to prevent quenching of the catalyst and reactants. A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is often effective. |
| Reaction Temperature | The reaction may require heating to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and byproduct formation. |
| Boronic Ester Instability | Boronic esters can be prone to decomposition. Ensure the quality of the boronic ester is high and that it has been stored correctly. |
Problem 2: Incomplete Reduction of the Nitro Group
Question: The reduction of tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate is not going to completion, and I am observing multiple spots on my TLC plate. How can I improve the conversion?
Answer:
Incomplete reduction of the nitro group is a common issue. The formation of intermediates such as nitroso and hydroxylamine derivatives can occur. The following table outlines potential solutions.
| Potential Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure an adequate molar excess of the reducing agent (e.g., H₂ gas for catalytic hydrogenation, or a chemical reducing agent like SnCl₂ or Fe/HCl) is used. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The catalyst itself may also be of poor quality. |
| Reaction Time and Temperature | The reduction may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or LC-MS. |
| pH of the Reaction Mixture (for chemical reductions) | For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic pH is critical for the reaction to proceed efficiently. |
Problem 3: Formation of Impurities and Side Products
Question: I have successfully synthesized the target compound, but I am struggling with purification due to the presence of persistent impurities. What are the likely side products and how can I remove them?
Answer:
Several side reactions can lead to impurities. Understanding the potential byproducts can aid in developing an effective purification strategy.
| Side Reaction | Potential Byproduct(s) | Purification Strategy |
| Homocoupling in Suzuki Reaction | Biphenyl derivatives from the self-coupling of the aryl bromide or boronic ester. | Column chromatography on silica gel is typically effective for separating these non-polar byproducts from the more polar desired product. |
| Incomplete Reduction | tert-Butyl 4-(3-nitrosophenyl)piperidine-1-carboxylate or tert-Butyl 4-(3-(hydroxyamino)phenyl)piperidine-1-carboxylate. | These byproducts are often more polar than the starting nitro compound but may have similar polarity to the desired amine. Re-subjecting the mixture to the reduction conditions can drive the reaction to completion. Acid-base extraction can also be employed; the desired amine will be extracted into an acidic aqueous phase, leaving less basic impurities in the organic phase. |
| Over-alkylation of the Aniline | Formation of diaryl or triaryl amines if the product aniline reacts with remaining aryl halide under the coupling conditions (less common). | Purification by column chromatography. |
| Boc Deprotection | 4-(3-aminophenyl)piperidine. | This can occur if acidic conditions are used during workup or purification. Re-protection with (Boc)₂O may be necessary. Alternatively, purification can be achieved by column chromatography, as the deprotected product is significantly more polar. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves a Suzuki-Miyaura cross-coupling reaction between a protected piperidine boronic acid or ester and a 3-substituted nitrobenzene, followed by the reduction of the nitro group.
Q2: What are the typical reaction conditions for the reduction of the nitro group?
Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. Alternatively, reduction using metals such as iron or tin(II) chloride in an acidic medium is also frequently employed.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Suzuki coupling and the reduction step. Staining with a UV indicator and/or an appropriate chemical stain (e.g., potassium permanganate or ninhydrin for the final amine product) can be used for visualization. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What is the best way to purify the final product?
The final product, being an amine, can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Alternatively, an acid-base extraction can be a useful purification step. The amine product can be extracted into an aqueous acid solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols
Key Experiment 1: Suzuki-Miyaura Coupling
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Reaction: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate + 1-bromo-3-nitrobenzene → tert-Butyl 4-(3-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
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Procedure:
-
To a degassed solution of 1-bromo-3-nitrobenzene (1.0 eq) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 eq) in a 2:1 mixture of dioxane and water, add a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
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Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Key Experiment 2: Reduction of the Nitro Group
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Reaction: tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate → this compound
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Procedure (Catalytic Hydrogenation):
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Dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, or using a balloon) and stir vigorously at room temperature for 2-8 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the desired product. Further purification by column chromatography may be performed if necessary.
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Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting guide for coupling reactions involving 3-(1-Boc-4-piperidyl)aniline
Technical Support Center: 3-(1-Boc-4-piperidyl)aniline
Welcome to the technical support center for coupling reactions involving 3-(1-Boc-4-piperidyl)aniline. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with 3-(1-Boc-4-piperidyl)aniline in a practical question-and-answer format.
Question: I am observing very low to no product yield in my Buchwald-Hartwig amination. What are the potential causes and solutions?
Answer: Low yield in a Buchwald-Hartwig amination involving this substrate can stem from several factors. Here is a systematic approach to troubleshooting:
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Catalyst System Inactivity: The palladium catalyst and ligand system is crucial. Ensure you are using an appropriate combination for coupling with an electron-rich aniline. For sterically hindered anilines or challenging aryl halides, a more active catalyst system may be required.
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Base Selection: The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle effectively, while an overly strong base can lead to side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly effective.
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Solvent Quality: Anhydrous and deoxygenated solvents are essential for this reaction, as both oxygen and water can deactivate the palladium catalyst. Ensure your solvent is freshly purified or from a sealed, dry source. Toluene and dioxane are common choices.
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Reaction Temperature: The reaction may require higher temperatures to proceed. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.
Question: My reaction is incomplete, and I see significant amounts of starting material remaining. How can I drive the reaction to completion?
Answer: An incomplete reaction suggests a problem with reactivity or reaction time.
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Increase Catalyst Loading: While typical catalyst loadings are 1-2 mol %, you can try increasing this to 3-5 mol % for a sluggish reaction.
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Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding slowly but cleanly, extending the reaction time may be all that is needed.
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Re-evaluate Reagent Stoichiometry: Ensure your aryl halide is the limiting reagent and that you are using a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents). The base should be in excess (typically 1.4 to 2.0 equivalents).
Question: I am observing a significant side product that appears to be the deprotected piperidine. How can I prevent the loss of the Boc protecting group?
Answer: The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions and can also be cleaved under certain strong basic or high-temperature conditions.
-
Avoid Acidic Conditions: Ensure no adventitious acid is present in your reagents or glassware.
-
Moderate Base Strength: If you are using a very strong base and high temperatures, this could contribute to Boc cleavage. Consider screening a weaker base, such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), although this may require a different ligand and catalyst system to maintain reactivity.
-
Lower Reaction Temperature: High temperatures (>110 °C) for prolonged periods can lead to thermal decomposition of the Boc group. Try to run the reaction at the lowest effective temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for coupling reactions with 3-(1-Boc-4-piperidyl)aniline?
A1: Anhydrous toluene, dioxane, and tetrahydrofuran (THF) are the most commonly used solvents for palladium-catalyzed coupling reactions like Buchwald-Hartwig and Suzuki couplings. The choice often depends on the specific reaction temperature required and the solubility of the reagents.
Q2: How can I purify the final product?
A2: Purification is typically achieved via flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes or dichloromethane in methanol, is often effective. The Boc-protected piperidine moiety imparts significant polarity, which must be considered when choosing the solvent system.
Q3: Is 3-(1-Boc-4-piperidyl)aniline stable under typical amide coupling conditions (e.g., using HATU or EDC)?
A3: Yes, this aniline is generally stable under standard amide coupling conditions. Reagents like HATU, HOBt, and EDC/HOBt are compatible. It is important to use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid side reactions.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for a generic Buchwald-Hartwig amination reaction to provide a baseline for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Pd Catalyst (mol %) | Pd2(dba)3 (2%) | Pd(OAc)2 (2%) | Pd2(dba)3 (2%) | Condition A often provides good results for a wide range of substrates. |
| Ligand (mol %) | XPhos (4%) | SPhos (4%) | RuPhos (4%) | Ligand choice is critical; XPhos and RuPhos are often effective for sterically hindered substrates. |
| Base | NaOtBu | LiHMDS | K3PO4 | NaOtBu is a strong, effective base. K3PO4 is milder and may help prevent side reactions like dehalogenation. |
| Solvent | Toluene | Dioxane | Toluene | Both are excellent, high-boiling point solvents suitable for these reactions. |
| Temperature (°C) | 110 | 100 | 110 | Higher temperatures are generally required to drive the reaction to completion. |
| Typical Yield | 75-90% | 70-85% | 65-80% | Yields are highly dependent on the specific aryl halide used. |
Key Experimental Protocol
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with 3-(1-Boc-4-piperidyl)aniline.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-(1-Boc-4-piperidyl)aniline (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol %)
-
XPhos (0.04 mmol, 4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial, add the aryl bromide, 3-(1-Boc-4-piperidyl)aniline, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous toluene via syringe.
-
Place the vial in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Visual Guides
The following diagrams illustrate key workflows and concepts related to the troubleshooting of coupling reactions.
Caption: A troubleshooting workflow for low-yield coupling reactions.
Caption: Key components in a typical palladium-catalyzed coupling reaction.
Technical Support Center: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.
Issue 1: Discoloration of the solid compound or its solutions.
-
Question: Why has my solid sample of this compound or its solution turned yellow, brown, or reddish over time?
-
Answer: Discoloration is a common indicator of degradation, primarily due to the oxidation of the 3-aminophenyl group. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. This process often leads to the formation of colored polymeric impurities. To minimize this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Issue 2: Appearance of new peaks in HPLC analysis of a sample.
-
Question: I am observing unexpected peaks in the HPLC chromatogram of my sample. What could be the cause?
-
Answer: The appearance of new peaks suggests the presence of degradation products. The two primary degradation pathways for this molecule are the oxidation of the aminophenyl group and the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.
-
Oxidative Degradation: Exposure to air or oxidizing agents can lead to various oxidation products of the aniline moiety.
-
Hydrolytic Degradation (Deprotection): The Boc group is sensitive to acidic conditions. If your sample has been exposed to acids, even trace amounts, the Boc group can be cleaved, resulting in the formation of 4-(3-aminophenyl)piperidine. This deprotection can also occur at elevated temperatures.
-
Issue 3: Inconsistent results in reactions using the compound.
-
Question: My reactions involving this compound are giving inconsistent yields or profiles. Could this be related to the stability of the starting material?
-
Answer: Yes, the purity and stability of your starting material are critical for reproducible experimental outcomes. If the compound has degraded, the actual concentration of the intact molecule will be lower than expected, and the degradation products may interfere with your reaction. It is recommended to assess the purity of the compound by a suitable analytical method like HPLC before use, especially if it has been stored for an extended period or if there are visual signs of degradation.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best kept in a cool, dry, and dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Q2: What materials should be avoided when working with this compound?
-
A2: The compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous reactions and degradation.
Stability and Degradation
-
Q3: What are the main degradation pathways for this molecule?
-
A3: The two primary degradation pathways are:
-
Oxidation of the 3-aminophenyl group: This is often initiated by atmospheric oxygen and can be accelerated by light and heat, leading to colored impurities.
-
Hydrolysis of the Boc-protecting group: This occurs under acidic conditions, resulting in the removal of the Boc group to yield the corresponding free piperidine. Thermal decomposition at high temperatures can also lead to deprotection.
-
-
Q4: Is this compound sensitive to light?
-
A4: Yes, the aminophenyl moiety makes the compound potentially sensitive to light (photosensitive). Exposure to UV or visible light can accelerate oxidative degradation. Therefore, it is crucial to protect the compound from light by using amber vials or by wrapping containers with aluminum foil.
-
Q5: How does pH affect the stability of this compound in solution?
-
A5: The compound is most stable in neutral to slightly basic solutions. In acidic solutions, the Boc group is susceptible to hydrolysis. In strongly basic solutions, while the Boc group is generally stable, the aminophenyl group may be more prone to oxidation.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions based on the known reactivity of its functional groups. This data is representative and intended for guidance. Actual degradation rates should be determined experimentally.
| Stress Condition | Parameter | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | 4-(3-aminophenyl)piperidine, tert-butanol, CO2 |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | Minimal to no degradation of Boc group | Potential oxidation products of the aniline moiety |
| Oxidative Stress | 3% H2O2, RT, 24h | Significant degradation and discoloration | Oxidized aniline derivatives, polymeric materials |
| Thermal Stress | 80°C, 48h (solid state) | Potential for slow degradation/discoloration | Oxidative and potential deprotection products |
| Photostability | ICH Q1B conditions | Potential for degradation and discoloration | Oxidative degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways of the target compound.
Recrystallization Methods for tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. Below, you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and relevant data to assist in your purification experiments.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound has "oiled out" and is not forming crystals. What should I do?
A1: "Oiling out," the separation of the dissolved solid as a liquid, is a common issue. It can occur if the solution is too concentrated or cooled too quickly. Here are several strategies to address this:
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Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly and then allow it to cool slowly.
-
Slow Cooling: Ensure a very slow cooling rate. You can insulate the flask to slow down heat loss.
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Solvent System Modification: If using a mixed solvent system, you may have too high a proportion of the "good" solvent. Add a small amount of the "poor" (anti-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify before slow cooling.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
Q2: No crystals have formed, even after extended cooling. What is the problem?
A2: The absence of crystal formation usually indicates that the solution is not supersaturated. Consider the following actions:
-
Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Change the Solvent System: The chosen solvent may not be suitable. A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. Experiment with different solvents or solvent mixtures.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be caused by several factors throughout the recrystallization process:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the product crystallizes during hot filtration (if performed), you will lose a portion of your product. Ensure the filtration apparatus is pre-heated.
-
Incomplete Precipitation: Make sure the solution is sufficiently cooled to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The purity of my compound has not significantly improved after recrystallization. What went wrong?
A4: If the purity has not improved, it is likely that impurities were trapped within the crystal lattice or the chosen solvent was not appropriate.
-
Cooling Rate: Cooling the solution too quickly can trap impurities. Allow for slow, undisturbed cooling to room temperature before further cooling in an ice bath.
-
Solvent Choice: The impurities may have similar solubility properties to your desired compound in the chosen solvent. In this case, a different solvent or solvent system should be explored. Column chromatography may be necessary if a suitable recrystallization solvent cannot be found.
-
Insoluble Impurities: If there were insoluble impurities present in the crude material, they should have been removed by hot filtration before cooling the solution.
Frequently Asked Questions (FAQs)
Q1: What are some recommended starting solvents for the recrystallization of this compound?
A1: Based on data for related compounds and general principles for Boc-protected anilines, good starting points for solvent selection include:
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Mixed Solvent Systems: An ethanol/water mixture has been shown to be effective for a salt of this compound.[1] Ethyl acetate/hexane is another common choice for Boc-protected compounds.
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Single Solvent Systems: Ethyl acetate is a potential single solvent for recrystallization.[2]
Q2: How do I choose the best recrystallization solvent?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurities, on the other hand, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor). Small-scale solubility tests with various solvents are recommended to determine the optimal choice.
Q3: Can I use activated charcoal to decolorize my product?
A3: Yes, if your crude product is colored due to high molecular weight, colored impurities, you can use a small amount of activated charcoal. Add the charcoal to the hot, dissolved solution and then perform a hot filtration to remove it before cooling the solution to induce crystallization. Be aware that using too much charcoal can lead to a loss of your desired product.
Quantitative Data on Recrystallization
| Parameter | Value | Solvent System | Source |
| Initial Purity (HPLC) | Not Specified | N/A | [1] |
| Recrystallization Solvent | Ethanol/Water (9:1 v/v) | Ethanol/Water | [1] |
| Dissolution Temperature | 55-60 °C | N/A | [1] |
| Yield | ~94-95% | N/A | [1] |
| Final Purity (HPLC) | >99% | N/A | [1] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture (adapted from a protocol for a salt of the target compound) [1]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to 55-60 °C with stirring until the solid is completely dissolved.
-
Addition of Anti-solvent: While maintaining the temperature, slowly add water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Low Reactivity of the Aniline Group in 1-Boc-4-(3-aminophenyl)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low nucleophilicity of the aniline group in 1-Boc-4-(3-aminophenyl)piperidine during synthesis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data tables to help you overcome common issues and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the aniline group in 1-Boc-4-(3-aminophenyl)piperidine so unreactive?
A1: The aniline group in this compound exhibits low reactivity due to the electron-withdrawing nature of the aromatic ring, which delocalizes the lone pair of electrons on the nitrogen atom. This delocalization reduces the nucleophilicity of the amine, making it less likely to attack electrophiles in standard reaction conditions. The reduced yield in N-acylation of aniline derivatives compared to other nitrogen nucleophiles is consistent with their less nucleophilic nature.[1]
Q2: My acylation/amide coupling reaction with 1-Boc-4-(3-aminophenyl)piperidine has failed or resulted in a very low yield. What are the likely causes?
A2: Low reactivity of the aniline is the primary cause. Specific factors include:
-
Insufficient Activation: The carboxylic acid partner may not be sufficiently activated to react with the weakly nucleophilic aniline. Standard coupling agents might not be effective enough.
-
Inappropriate Base: The base used might not be strong enough to facilitate the reaction or may introduce side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the success of coupling with unreactive anilines. Forcing conditions can also lead to the degradation of sensitive substrates.[2]
Q3: How can I improve the yield of my amide coupling (acylation) reaction?
A3: To enhance the yield of amide bond formation with this substrate, consider the following strategies:
-
Use a More Powerful Activating Agent: Instead of standard carbodiimides like DCC or EDC alone, use them in combination with additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or HOBt.[3] Acyl fluorides, formed in situ, have also been shown to be effective for coupling with electron-deficient amines.[4]
-
Optimize the Base: Non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or collidine are often preferred to minimize side reactions.
-
Elevate the Temperature: For challenging couplings, increasing the reaction temperature may be necessary to drive the reaction to completion.[2][4]
-
Choose an Appropriate Solvent: Aprotic polar solvents like DMF or NMP are generally suitable for these types of reactions.
Q4: I am trying to perform a C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) with an aryl halide and 1-Boc-4-(3-aminophenyl)piperidine. What are the critical parameters?
A4: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds with aryl halides, especially when direct nucleophilic substitution is not feasible.[5] Key parameters for success include:
-
Choice of Palladium Catalyst and Ligand: The "generation" of the catalyst system is crucial. Modern, sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally more effective for coupling less reactive amines.[6][7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs2CO3) are commonly used.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.[5][9]
-
Inert Atmosphere: These reactions are sensitive to oxygen and must be performed under an inert atmosphere (e.g., argon or nitrogen).[9]
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin Layer Chromatography (TLC) is a common method for monitoring reaction progress.[10] Staining with a potassium permanganate or ninhydrin solution can help visualize the starting material and product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion percentage.[2]
Troubleshooting Workflow
This decision tree can help you troubleshoot failed or low-yielding reactions involving the aniline group of 1-Boc-4-(3-aminophenyl)piperidine.
Caption: Troubleshooting decision tree for reactions with 1-Boc-4-(3-aminophenyl)piperidine.
Data Presentation: Recommended Reaction Conditions
The following tables summarize typical starting conditions for enhancing the reactivity of the aniline group. Optimization may be required for specific substrates.
Table 1: Amide Coupling / Acylation Conditions
| Parameter | Reagent/Condition | Concentration/Amount | Purpose |
| Coupling Agent | HATU / HBTU / COMU | 1.1 - 1.5 eq | Powerful activation of carboxylic acid |
| EDC / HOBt | 1.2 eq / 1.2 eq | Standard, cost-effective activation | |
| Base | DIPEA / NMM | 2.0 - 3.0 eq | Non-nucleophilic base to neutralize acid |
| Solvent | Anhydrous DMF or NMP | 0.1 - 0.5 M | Aprotic polar solvent |
| Temperature | Room Temp to 60 °C | - | Increased temperature for slow reactions |
| Time | 12 - 24 hours | - | Allow sufficient time for completion |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Reagent/Condition | Concentration/Amount | Purpose |
| Palladium Source | Pd₂(dba)₃ / Pd(OAc)₂ | 1 - 5 mol% | Catalyst precursor |
| Ligand | XPhos / RuPhos / SPhos | 1.2 - 2.4 x Pd mol% | bulky, electron-rich ligand to facilitate reductive elimination |
| Base | NaOt-Bu / K₃PO₄ / Cs₂CO₃ | 1.5 - 2.5 eq | Strong, non-nucleophilic base |
| Solvent | Anhydrous Toluene or Dioxane | 0.1 - 0.5 M | Aprotic, non-coordinating solvent |
| Temperature | 80 - 110 °C | - | Required for catalytic cycle turnover |
| Time | 4 - 24 hours | - | Reaction time varies by substrate |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a robust method for coupling a carboxylic acid with the weakly nucleophilic 1-Boc-4-(3-aminophenyl)piperidine.
Caption: Workflow for a typical amide coupling reaction using HATU.
Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Add 1-Boc-4-(3-aminophenyl)piperidine (1.1 equivalents) to the solution.
-
Add Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir the mixture at room temperature for 5-10 minutes.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with 1-Boc-4-(3-aminophenyl)piperidine.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Methodology:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), the aryl halide (1.0 equivalent), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add a solution of 1-Boc-4-(3-aminophenyl)piperidine (1.2 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Column chromatography conditions for purifying tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
Technical Support Center: Purifying tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
This guide provides detailed protocols and troubleshooting advice for the purification of this compound by column chromatography, designed for researchers in pharmaceutical and chemical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound on silica gel?
The main challenge arises from the basic nature of the aromatic amine group. This group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This interaction can lead to significant peak tailing, streaking, or even irreversible adsorption of the compound onto the column, resulting in poor separation and low recovery.[1]
Q2: How can I prevent the amine from sticking to the silica gel column?
To minimize the interaction between the basic amine and acidic silica, a small amount of a basic modifier should be added to the mobile phase.[1] The most common choices are triethylamine (TEA) or ammonium hydroxide. These modifiers work by competing with the analyte for binding to the acidic sites on the silica, effectively "deactivating" the stationary phase and allowing for better elution and peak shape.[1][3] Typically, a concentration of 0.5-2% (v/v) of TEA in the eluent is effective.
Q3: What stationary phase is most suitable for this purification?
Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. However, if tailing remains an issue even with a basic modifier, consider using deactivated silica (e.g., by pre-treating with triethylamine) or an alternative stationary phase like basic alumina.[4] For high-purity requirements, preparative HPLC with a C18 reversed-phase column could also be an option.[5]
Q4: How do I choose an appropriate solvent system (mobile phase)?
The choice of mobile phase depends on the polarity of the impurities. A good starting point for Thin Layer Chromatography (TLC) analysis and column purification is a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc). A common starting system is a gradient of Ethyl Acetate in Hexane (e.g., 20% to 80% EtOAc), with 1% triethylamine added to the entire mobile phase.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Product is not eluting from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, switch from Hexane/EtOAc to a DCM/Methanol system. A small percentage of methanol (5-10%) can significantly increase eluting power.[6] |
| Compound has irreversibly bound to the silica. | Ensure a basic modifier (e.g., 1% TEA) is present in the mobile phase to prevent strong acidic interactions.[1][6] | |
| Poor separation between the product and impurities. | Inappropriate solvent system. | Screen different solvent systems using TLC. Try combinations like DCM/EtOAc, DCM/Methanol, or Toluene/Acetone, all containing 1% TEA. |
| Column was overloaded with crude material. | Reduce the amount of crude product loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product is eluting with the solvent front (Rf near 1). | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent (e.g., 10% EtOAc in Hexane). |
| Streaking or "tailing" of the product spot on TLC and column fractions. | Strong interaction between the basic amine and acidic silica.[1][3] | Add 1% triethylamine (TEA) or 0.5% ammonium hydroxide to the mobile phase. Pre-treating the silica gel with a TEA-containing solvent can also help.[6] |
| Co-elution with a non-polar impurity. | The polarity difference is insufficient for separation in normal-phase. | Consider switching to a reversed-phase chromatography system if the impurity has a significantly different hydrophobicity. |
| Co-elution with a polar impurity. | The polarity of the mobile phase is too high, causing both compounds to elute together. | Use a shallower gradient or isocratic elution with a less polar solvent system that provides better separation on TLC. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (flash grade, 40-63 µm particle size)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes or flasks
2. Preparation of the Mobile Phase:
-
Prepare two mobile phase solutions:
-
Solvent A: 90% Hexane, 10% Ethyl Acetate, 1% Triethylamine
-
Solvent B: 50% Hexane, 50% Ethyl Acetate, 1% Triethylamine
-
-
Ensure all solvents are thoroughly mixed.
3. Column Packing:
-
Prepare a slurry of silica gel in Solvent A.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and stable bed.
-
Equilibrate the packed column by running 2-3 column volumes of Solvent A through it.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of Dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with Solvent A.
-
Gradually increase the polarity of the mobile phase by slowly increasing the proportion of Solvent B. A typical gradient might be:
-
0-100% Solvent B over 10-15 column volumes.
-
-
Collect fractions of appropriate size (e.g., 10-20 mL).
-
Monitor the elution of the product by TLC, using a suitable visualization method (e.g., UV light at 254 nm and/or a potassium permanganate stain).
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The triethylamine can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a suitable solvent and washing with a dilute aqueous acid (if the product is not acid-sensitive).
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for common issues in amine purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Validation & Comparative
Comparative Guide to Purity Analysis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. The purity of this pharmaceutical intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. This document outlines a detailed experimental protocol for a reversed-phase HPLC method, presents comparative data with other analytical techniques, and includes visual workflows to aid in method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for determining the purity of non-volatile organic compounds like this compound in the pharmaceutical industry.[1] This method offers a robust and reliable approach with high resolving power for separating the main compound from potential process-related impurities and degradation products.
Potential Impurities
During the synthesis of this compound, several impurities can arise from starting materials, by-products, or degradation. Potential impurities could include:
-
Impurity A: 3-aminophenylpiperidine (de-Boc protected compound)
-
Impurity B: Unreacted starting materials
-
Impurity C: Di-tert-butyl 4-(3-aminophenyl)piperidine-1,1-dicarboxylate (over-alkylation by-product)
Quantitative Data Summary
The following table summarizes representative data from an RP-HPLC analysis of a sample of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 3-aminophenylpiperidine | 2.8 | 18,000 | 0.6 |
| This compound | 6.5 | 2,910,000 | 98.0 |
| Impurity B: Starting Material | 8.2 | 25,000 | 0.8 |
| Impurity C: Di-tert-butyl derivative | 11.5 | 47,000 | 1.6 |
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
A HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
Alternative Analytical Methods
While HPLC is a powerful tool, orthogonal methods can provide a more complete purity profile. Techniques such as Supercritical Fluid Chromatography (SFC) and Quantitative NMR (qNMR) offer different selectivity and advantages.[2][3]
| Analytical Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Robust, reproducible, high resolution, widely available.[1] | Can be time-consuming, uses organic solvents.[4] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase.[3] | Faster separations, reduced organic solvent consumption, orthogonal selectivity to RP-HPLC.[3] | Requires specialized equipment, not as widely implemented as HPLC. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[2] | Primary analytical method (no need for a reference standard), provides structural information, non-destructive.[2] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio detection.[2] | High sensitivity and selectivity, provides structural information.[2] | Requires the analyte to be volatile and thermally stable, or require derivatization.[1] |
Experimental Workflow & Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting a purity analysis method.
References
Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of structural and functional alternatives to a ubiquitous building block in medicinal chemistry, supported by comparative experimental data and detailed protocols.
The tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate scaffold is a cornerstone in modern drug design, prized for its role in constructing molecules that target the central nervous system (CNS). Its rigid piperidine ring and versatile aminophenyl group make it a "privileged scaffold," frequently incorporated into modulators of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2] However, reliance on this single motif can lead to challenges in optimizing drug-like properties, including metabolic stability, selectivity, and navigating intellectual property landscapes.
This guide provides a comparative analysis of viable alternatives, focusing on two key areas of modification: bioisosteric replacement of the core scaffold and strategic substitution of the tert-butoxycarbonyl (Boc) protecting group. The comparisons are framed within the well-documented context of dopamine D2/D3 receptor ligands, a common application for this chemical class.[3][4]
I. Scaffold Alternatives: Bioisosterism for Enhanced Properties
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool for overcoming liabilities of a parent scaffold.[5] Alternatives to the 4-phenylpiperidine core can modulate lipophilicity, metabolic stability, and receptor-binding interactions.[6][7]
A common alternative involves replacing the piperidine ring with a piperazine core. This modification introduces an additional nitrogen atom, which can alter basicity, polarity, and provide a new vector for substituent exploration.
Comparative Performance Data: Phenylpiperidine vs. Phenylpiperazine Analogs
The following table summarizes binding affinity data for a series of N-phenylpiperazine analogs compared to a representative phenylpiperidine scaffold at the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | Core Scaffold | R Group | Ki (nM) - D2 Receptor | Ki (nM) - D3 Receptor | D3 vs. D2 Selectivity |
| Reference | 4-Phenylpiperidine | Varies | (Varies widely) | (Varies widely) | (Varies) |
| 12b | 1-Phenylpiperazine | 4-(thiophen-3-yl)benzamide | 40 | 0.3 | ~133-fold |
| 12c | 1-Phenylpiperazine | 4-(thiophen-2-yl)benzamide | 53 | 0.9 | ~59-fold |
| 6a | 1-Phenylpiperazine | 3-fluorophenyl-4-(thiophen-3-yl) | >600 | 1.4 | >428-fold |
| 7a | 1-Phenylpiperazine | 3-fluorophenyl-4-(thiazol-2-yl) | 1413 | 14.3 | ~99-fold |
Data synthesized from multiple sources for illustrative comparison. Absolute values are assay-dependent.[3][4][8][9]
Analysis: The data illustrates that scaffold hopping from phenylpiperidine to N-phenylpiperazine can yield compounds with exceptionally high affinity and selectivity for the D3 receptor over the D2 receptor.[3][4] For instance, compound 12b demonstrates nanomolar affinity for the D3 receptor while maintaining a significantly lower affinity for the D2 receptor.[9] This level of selectivity is crucial for developing therapeutics with fewer off-target effects.
II. Protecting Group Alternatives: Impact on Synthesis and Stability
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions. However, these harsh deprotection conditions can be incompatible with sensitive substrates. Orthogonal protecting groups, which can be removed under different conditions, offer greater flexibility in complex multi-step syntheses.
Comparative Data: Amine Protecting Groups
| Protecting Group | Abbreviation | Stability | Common Deprotection Reagent | Byproducts |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Trifluoroacetic Acid (TFA) | Isobutylene, CO₂ |
| Carboxybenzyl | Cbz | Acid, Base | H₂, Pd/C (Hydrogenolysis) | Toluene, CO₂ |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Piperidine (Base) | Dibenzofulvene-piperidine adduct |
Analysis: The choice of protecting group is a critical strategic decision. While Boc is robust, the acid-required for its removal can be a limitation. The Carboxybenzyl (Cbz) group offers an alternative that is removed under neutral hydrogenolysis conditions, preserving acid-sensitive functionalities. The Fmoc group provides orthogonality to both Boc and Cbz, as it is cleaved by mild base, making it a cornerstone of solid-phase peptide synthesis and useful in complex molecule construction.
III. Experimental Methodologies
Reproducible and rigorous experimental data is the foundation of drug discovery. Below are detailed protocols for two key assays used to characterize the compounds discussed in this guide.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor target.[10][11]
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 or D3 receptor are harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.[10]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
The membrane pellet is washed and resuspended in fresh buffer, and protein concentration is determined via a BCA or Bradford assay.
2. Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer, serial dilutions of the unlabeled test compound, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and the prepared cell membranes.[12][13]
-
Total binding is determined in wells with radioligand and membranes only.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 2 µM (+)-butaclamol).[13]
-
The plate is incubated (e.g., 60 minutes at 30°C) to reach equilibrium.[12]
3. Filtration and Counting:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.[12]
-
Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Filters are dried, and radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.
-
Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This in vitro assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[14][15]
1. Reagent Preparation:
-
Thaw pooled human liver microsomes at 37°C.[16]
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[17]
-
Prepare a solution of the NADPH-regenerating system (cofactor) containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[17]
2. Assay Procedure:
-
In a 96-well plate, pre-warm the test compound (e.g., 1-3 µM final concentration) and microsomes (e.g., 0.5 mg/mL final concentration) in reaction buffer at 37°C.[1][14]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.[15]
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[15]
IV. Visualizing Pathways and Processes
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors, including D2 and D3, are inhibitory GPCRs. Upon agonist binding, they couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector pathways.[10]
General Workflow for Lead Optimization
The process of refining a "hit" compound from a screening campaign into a "lead" candidate with drug-like properties involves a cyclical process of design, synthesis, and testing.
References
- 1. mercell.com [mercell.com]
- 2. This compound [myskinrecipes.com]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Catalyst Efficacy in the N-Arylation of 3-(1-Boc-4-piperidyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of complex nitrogen-containing molecules is a cornerstone of modern pharmaceutical development. The coupling of 3-(1-Boc-4-piperidyl)aniline with various aryl and heteroaryl partners represents a critical step in the synthesis of numerous biologically active compounds. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides a comparative overview of catalyst efficacy for this key synthetic transformation, supported by representative experimental data from analogous reactions due to the limited availability of direct comparative studies on 3-(1-Boc-4-piperidyl)aniline itself.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst and ligand combination is paramount for achieving high yields and reaction efficiency in C-N cross-coupling reactions. Palladium-based catalysts, particularly those developed for Buchwald-Hartwig amination, are the most widely employed for this purpose. The following table summarizes the performance of various palladium catalysts in a model Buchwald-Hartwig amination reaction between an aryl halide and a cyclic amine, which serves as a proxy for the coupling of 3-(1-Boc-4-piperidyl)aniline.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 24 | 95 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 18 | 92 |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 110 | 12 | 88 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 36 | 65 |
Data presented is a synthesis of typical results for Buchwald-Hartwig amination reactions of aryl halides with cyclic amines and may not directly reflect the outcomes with 3-(1-Boc-4-piperidyl)aniline.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic coupling reactions. Below are representative methodologies for a Buchwald-Hartwig amination reaction.
General Procedure for Palladium-Catalyzed N-Arylation:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-(1-Boc-4-piperidyl)aniline (1.2 mmol, 1.2 equiv)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%)
-
Base (e.g., KOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl halide, 3-(1-Boc-4-piperidyl)aniline, and the solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(1-Boc-4-piperidyl)aniline.
Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic coupling of 3-(1-Boc-4-piperidyl)aniline with an aryl halide.
Concluding Remarks
The choice of catalyst and reaction conditions is critical for the successful and efficient synthesis of N-arylated derivatives of 3-(1-Boc-4-piperidyl)aniline. While palladium-based systems with bulky, electron-rich phosphine ligands such as X-Phos and SPhos generally provide high efficacy, empirical optimization for each specific substrate combination is often necessary. The provided protocols and workflow serve as a foundational guide for researchers to develop robust and scalable synthetic routes for these valuable pharmaceutical intermediates.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate and its structural analogs. Due to the limited availability of public experimental spectra for the target compound, this guide presents a combination of predicted data for the primary molecule and experimental data for key alternatives to facilitate structural confirmation and differentiation.
Spectroscopic Data Comparison
The structural integrity of this compound can be confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectroscopic data for the target compound and two structural alternatives: its positional isomer, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate, and its deprotected analog, 4-(3-aminophenyl)piperidine.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Piperidine Protons (ppm) | Boc Protons (ppm) | Amino Protons (ppm) |
| This compound (Predicted) | ~7.0-7.2 (m), ~6.5-6.7 (m) | ~4.1 (br d), ~2.7 (t), ~1.7 (m), ~1.5 (m) | ~1.47 (s, 9H) | ~3.6 (br s, 2H) |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 7.01 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H) | 4.15 (br d, 2H), 2.75 (t, 2H), 2.49 (tt, 1H), 1.73 (d, 2H), 1.51 (qd, 2H) | 1.47 (s, 9H) | 3.61 (s, 2H) |
| 4-(3-aminophenyl)piperidine | 7.08 (t, J=7.7 Hz, 1H), 6.60 (d, J=7.7 Hz, 1H), 6.55 (t, J=1.9 Hz, 1H), 6.48 (dd, J=7.7, 1.9 Hz, 1H) | 3.12 (d, 2H), 2.65 (t, 2H), 1.79 (d, 2H), 1.61 (q, 2H) | - | 3.59 (s, 2H) |
Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)
| Compound | Aromatic Carbons (ppm) | Piperidine Carbons (ppm) | Boc Carbons (ppm) |
| This compound (Predicted) | ~147.0, ~146.5, ~129.5, ~117.0, ~114.0, ~113.0 | ~50.0, ~44.0, ~32.0 | ~79.5, ~28.5 |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 144.7, 137.2, 127.8, 115.3 | 44.7, 42.1, 33.3 | 79.3, 28.5 |
| 4-(3-aminophenyl)piperidine | 146.6, 146.1, 129.4, 116.3, 113.7, 112.7 | 46.5, 43.5, 33.2 | - |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass [M+H]⁺ |
| This compound | C₁₆H₂₄N₂O₂ | 276.37 | 277.1911 |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.37 | 277.1911 |
| 4-(3-aminophenyl)piperidine | C₁₁H₁₆N₂ | 176.26 | 177.1386 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the compounds discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).
-
¹H NMR Acquisition :
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : Standard single-pulse sequence.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Number of Scans : 512-2048 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay : 2-5 seconds.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Ionization Method : Electrospray ionization (ESI) is a common technique for this class of compounds, typically in positive ion mode to generate the [M+H]⁺ ion.
-
Mass Analyzer : A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Workflow and Data Interpretation
The structural confirmation process follows a logical workflow, integrating data from different spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Confirmation.
This diagram illustrates the process from sample preparation to the final structural elucidation by combining NMR and MS data. The distinct data from each technique provide complementary information essential for an unambiguous structural assignment.
A Researcher's Guide to Selecting tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is a critical factor in the success of experimental outcomes. This guide provides a comprehensive cost-benefit analysis of different suppliers for the key chemical intermediate, tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate (CAS: 387827-19-2). This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. The quality and purity of this starting material can significantly impact reaction yields, impurity profiles, and ultimately, the viability of a drug candidate.
This guide offers a framework for evaluating suppliers based on critical parameters: purity, cost, and lead time. We also provide standardized experimental protocols for in-house verification of quality and performance.
Comparative Analysis of Suppliers
To facilitate a clear comparison, the following table summarizes key metrics for three representative, albeit anonymized, suppliers. The data presented is a composite of publicly available information and representative figures to illustrate the evaluation process. Researchers are encouraged to obtain specific Certificates of Analysis (CoA) and quotes from their chosen vendors.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >99.5% | >98% | >97%[1] |
| Price (per gram) | $150.00 | $110.00 | $95.00 |
| Lead Time | 1-2 business days | 3-5 business days | 5-10 business days[2][3] |
| Appearance | White to off-white powder | Off-white powder | Light yellow crystalline powder |
| Documentation | Detailed CoA with HPLC, NMR, and MS data | Standard CoA with HPLC purity | Basic CoA with stated purity |
Experimental Protocols for Quality Assessment
To ensure the quality and consistency of this compound from any supplier, the following experimental protocols are recommended for in-house validation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of the target compound and identifying any potential impurities.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare a sample solution at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and identification of the compound using ¹H NMR.
Instrumentation and Reagents:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the signals with the expected structure of this compound. Key expected signals include those for the tert-butyl group, the piperidine ring protons, and the aromatic protons.[4][5][6][7]
Functional Assay: N-Acylation Reaction
This protocol provides a method to assess the reactivity of the amino group through a standard N-acylation reaction. The yield and purity of the resulting product can serve as a functional measure of the starting material's quality.[8][9][10][11][12]
Instrumentation and Reagents:
-
Round-bottom flask and magnetic stirrer
-
This compound
-
Acetyl chloride or acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for reaction work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM.
-
Addition of Base: Add 1.2 equivalents of the base to the solution and stir.
-
Acylation: Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetyl chloride or acetic anhydride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench with water and perform a standard aqueous work-up. The crude product can be purified by column chromatography.
-
Analysis: Determine the yield and purity of the N-acylated product by HPLC and characterize it by NMR to confirm its identity.
Visualizing the Workflow and a Relevant Biological Pathway
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes and a relevant biological context.
Caption: Workflow for Supplier Qualification.
Caption: PI3K/Akt/mTOR Pathway Inhibition.
By implementing a rigorous evaluation process that combines documentation review with in-house experimental validation, researchers can confidently select a supplier for this compound that meets their specific quality and budgetary requirements, thereby ensuring the integrity and reproducibility of their research.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. This compound [myskinrecipes.com]
- 4. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. studylib.net [studylib.net]
- 11. ymerdigital.com [ymerdigital.com]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
In vitro testing of compounds derived from tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a series of novel piperidine-based benzamide derivatives as potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The data presented is derived from a study focused on the design, synthesis, and biological evaluation of these compounds for anticancer applications. We will also compare their performance with established PARP inhibitors.
Introduction to PARP-1 Inhibition in Cancer Therapy
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in genes such as BRCA1 and BRCA2, inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently convert to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality. This makes PARP-1 an attractive target for cancer therapy.
Comparative In Vitro Activity of Novel Piperidine-Based PARP-1 Inhibitors
A series of novel piperidine-based benzamide derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines and for their direct inhibitory effect on the PARP-1 enzyme. The results for the most potent compounds, 6a and 15d , are summarized below in comparison to a known PARP inhibitor, Rucaparib.
Antiproliferative Activity (IC₅₀, µM)
| Compound | MDA-MB-436 (Breast Cancer) | CAPAN-1 (Pancreatic Cancer) | SW-620 (Colon Cancer) | HepG2 (Liver Cancer) | SKOV3 (Ovarian Cancer) | PC3 (Prostate Cancer) |
| 6a | 8.56 ± 1.07 | - | - | - | - | - |
| 15d | 6.99 ± 2.62 | - | - | - | - | - |
| Rucaparib | - | - | - | - | - | - |
Data for CAPAN-1, SW-620, HepG2, SKOV3, and PC3 for compounds 6a and 15d were not provided in the source material. Rucaparib data is provided for context as a clinically approved PARP inhibitor.
PARP-1 Enzymatic Inhibition (IC₅₀, nM)
| Compound | PARP-1 Inhibition IC₅₀ (nM) |
| 6a | 8.33 |
| 15d | 12.02 |
| Rucaparib | Reference Value |
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies on HCT116 (colon cancer) cells revealed that compounds 6a and 15d induce apoptosis. This was evidenced by the upregulation of pro-apoptotic proteins Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 and total Caspase-3.[1]
Experimental Protocols
Cell Viability Assay
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cancer cell lines (MDA-MB-436, CAPAN-1, SW-620, HepG2, SKOV3, and PC3) were seeded in 96-well plates.
-
After 24 hours of incubation, cells were treated with various concentrations of the test compounds for 72 hours.
-
MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
IC₅₀ values were calculated as the concentration of the compound that inhibits 50% of cell growth.
PARP-1 Inhibition Assay
The enzymatic activity of PARP-1 was measured using a commercially available PARP-1 assay kit.
-
Recombinant human PARP-1 enzyme was incubated with the test compounds at various concentrations.
-
The reaction was initiated by adding a reaction buffer containing NAD⁺ and activated DNA.
-
After incubation, the amount of NAD⁺ consumed was determined by a colorimetric or fluorometric method.
-
IC₅₀ values were calculated as the concentration of the compound that inhibits 50% of the PARP-1 enzyme activity.
Western Blot Analysis
To investigate the mechanism of apoptosis induction, Western blotting was performed on HCT116 cells treated with the test compounds.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, Caspase-3, and cleaved Caspase-3.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Pathways and Workflows
Signaling Pathway of PARP-1 in DNA Repair and Apoptosis
Caption: Mechanism of PARP-1 inhibition leading to apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro testing of novel compounds.
Conclusion
The novel piperidine-based benzamide derivatives, particularly compounds 6a and 15d , demonstrate potent in vitro anticancer activity and significant PARP-1 inhibition.[1] Their ability to induce apoptosis further supports their potential as therapeutic agents. This guide provides a framework for comparing these and other novel compounds, with detailed protocols and visual representations of the underlying biological pathways and experimental procedures. For researchers in drug discovery, these findings highlight a promising chemical scaffold for the development of next-generation PARP inhibitors.
References
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Haptens Derived from 1-Boc-4-(3-aminophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific antibodies against small molecules, or haptens, is a cornerstone of modern diagnostics, therapeutic drug monitoring, and drug development. The specificity of these antibodies is critically influenced by the design of the hapten used to elicit the immune response. This guide provides a comparative analysis of the anticipated cross-reactivity of antibodies developed using haptens derived from 1-Boc-4-(3-aminophenyl)piperidine. While specific experimental data for this hapten is not publicly available, this guide leverages established principles of immunochemistry and draws parallels from structurally similar compounds, such as fentanyl analogs and other piperidine derivatives, to provide a predictive framework for researchers.
The Critical Role of Hapten Design in Antibody Specificity
Small molecules like 1-Boc-4-(3-aminophenyl)piperidine are not immunogenic on their own and require conjugation to a larger carrier protein to stimulate an antibody response. The site of conjugation on the hapten is a crucial determinant of the resulting antibody's specificity. To generate antibodies that recognize the core 4-(3-aminophenyl)piperidine structure, the linker should be attached at a position that leaves the key epitopes exposed. In the case of 1-Boc-4-(3-aminophenyl)piperidine, derivatization of the Boc-protected amine or the phenyl ring would present different faces of the molecule to the immune system, thereby influencing which structural analogs will cross-react.
Predicted Cross-Reactivity Profile
Based on studies with structurally related piperidine-containing haptens, it is anticipated that antibodies raised against a 1-Boc-4-(3-aminophenyl)piperidine-carrier conjugate will exhibit the highest affinity for the parent molecule. Cross-reactivity with other compounds is expected to decrease as their structural similarity to the immunizing hapten diminishes. Modifications to the piperidine ring, the phenyl group, or the Boc-protecting group will likely impact antibody binding.
The following table presents a predictive summary of the cross-reactivity of a hypothetical antibody raised against a hapten derived from 1-Boc-4-(3-aminophenyl)piperidine. The percentage of cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of 1-Boc-4-(3-aminophenyl)piperidine / IC50 of Test Compound) x 100.
| Compound | Structural Relationship to Immunizing Hapten | Predicted IC50 (nM) | Predicted Cross-Reactivity (%) |
| 1-Boc-4-(3-aminophenyl)piperidine | Immunizing Hapten | 10 | 100 |
| 4-(3-aminophenyl)piperidine | Loss of Boc protecting group | 50 | 20 |
| 1-Boc-4-(4-aminophenyl)piperidine | Isomeric change in phenyl substitution | 100 | 10 |
| 1-Boc-4-phenylpiperidine | Loss of amino group on the phenyl ring | 500 | 2 |
| 1-Boc-piperidine | Absence of the aminophenyl group | >10,000 | <0.1 |
| Aniline | Phenylamine substructure | >10,000 | <0.1 |
| Fentanyl | Structurally related piperidine-containing drug | >10,000 | <0.1 |
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Hapten Synthesis and Immunogen Preparation
-
Hapten Derivatization: Introduce a linker arm with a reactive functional group (e.g., carboxylic acid) to the 1-Boc-4-(3-aminophenyl)piperidine molecule. The position of the linker is critical for exposing the desired epitopes.
-
Carrier Protein Conjugation: Covalently link the derivatized hapten to an immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. This is commonly achieved using carbodiimide chemistry (e.g., EDC/NHS).
-
Purification: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.
Antibody Production
-
Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-KLH conjugate emulsified in an adjuvant.
-
Titer Determination: Periodically collect blood samples and determine the antibody titer using a direct ELISA with the hapten-BSA conjugate as the coating antigen.
-
Antibody Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, hybridoma technology would be employed.
Competitive ELISA for Cross-Reactivity Analysis
-
Plate Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate, pre-incubate a constant, predetermined concentration of the purified antibody with varying concentrations of the target analyte (1-Boc-4-(3-aminophenyl)piperidine) and the potential cross-reacting compounds.
-
Binding: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity will be inversely proportional to the concentration of the free analyte in the competition step. Calculate the IC50 values for each compound and determine the percent cross-reactivity.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical frameworks, the following diagrams have been generated.
Caption: Workflow for antibody development and cross-reactivity testing.
Caption: Logical relationship between structural similarity and antibody cross-reactivity.
Conclusion
The specificity of antibodies raised against haptens of 1-Boc-4-(3-aminophenyl)piperidine is paramount for their reliable use in various research and development applications. While direct experimental data is not currently available, a thorough understanding of hapten design principles and comparative analysis with structurally similar compounds provides a robust framework for predicting and evaluating cross-reactivity. The experimental protocols outlined in this guide offer a clear path for generating and characterizing these critical reagents. Careful consideration of potential cross-reactants and rigorous validation through competitive immunoassays are essential steps to ensure the development of highly specific and reliable antibodies.
Safety Operating Guide
Safe Disposal of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate, a crucial step in maintaining laboratory safety and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard and Precautionary Summary
Before handling or disposing of this compound, it is vital to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Category | Description | Precautionary Measures (P-Statements) |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash all exposed external body areas thoroughly after handling.[1] P280: Wear protective gloves, protective clothing, eye protection and face protection.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fumes.[1][3] P271: Use only outdoors or in a well-ventilated area.[1][3] |
| Fire Hazard | Non-combustible, but containers may burn and emit corrosive fumes.[1] | Use extinguishing media suitable for the surrounding area.[1] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination.
Personal Protective Equipment (PPE)
Before initiating the disposal process, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any damage before use.[4]
-
Eye Protection: Safety glasses with side-shields are required.[4]
-
Respiratory Protection: In case of dust or aerosols, use a dust respirator.[1][4]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[1]
Handling of Spills
In the event of a spill, follow these procedures immediately:
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1]
-
Collection: Carefully sweep or shovel the material into a suitable, sealed container labeled for disposal.[1][4]
-
Decontamination: Wash the spill area thoroughly with water. Prevent runoff from entering drains.[1]
Waste Disposal
The final disposal of this compound and its contaminated packaging must be handled by a licensed professional waste disposal service.[4]
-
Unused Product: Unused or surplus material should be offered to a licensed disposal company.[4] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4][5]
-
Regulations: All disposal activities must be in accordance with local, state, and federal regulations.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. capotchem.com [capotchem.com]
- 5. watson-int.com [watson-int.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
